2-Methylquinoline-6-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-2-4-10-6-9(7-13)3-5-11(10)12-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPQHBBEWPVBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428721 | |
| Record name | 2-methylquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108166-03-6 | |
| Record name | 2-methylquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylquinoline-6-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylquinoline-6-carbaldehyde: Core Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthetic methodologies, and potential biological relevance of 2-Methylquinoline-6-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the development of novel therapeutic agents and functional materials.[1]
Core Physicochemical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented below, alongside data for structurally related compounds to provide a comparative context.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₁H₉NO | 171.19 | 96-99 | 315.6 (at 760 mmHg) |
| 2-Methylquinoline (Quinaldine) | C₁₀H₉N | 143.18 | -2 | 248 |
| Quinoline-6-carbaldehyde | C₁₀H₇NO | 157.17 | Not available | Not available |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | 205.64 | 120-122[2] | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. Two prominent methods are the oxidation of the corresponding dimethylquinoline and the formylation of the quinoline ring.
Experimental Protocol 1: Oxidation of 2,6-Dimethylquinoline via Riley Oxidation
Materials:
-
2,6-Dimethylquinoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Celite
Procedure:
-
In a pressure tube, dissolve 2,6-dimethylquinoline (1.0 equivalent) in anhydrous 1,4-dioxane.
-
Add selenium dioxide (1.0-1.2 equivalents) to the solution.
-
Seal the tube and heat the reaction mixture with vigorous stirring at approximately 100-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the suspension through a pad of Celite to remove the selenium byproduct, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.[6]
Diagram 1: General Workflow for the Riley Oxidation of 2,6-Dimethylquinoline
Caption: Workflow for the synthesis of this compound via Riley Oxidation.
Experimental Protocol 2: Vilsmeier-Haack Formylation of 2-Methylquinoline
The Vilsmeier-Haack reaction is a method for introducing a formyl group onto an electron-rich aromatic ring.[7] The regioselectivity of this reaction on 2-methylquinoline can be influenced by the reaction conditions.
Materials:
-
2-Methylquinoline (Quinaldine)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium carbonate solution
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF (3 equivalents) to 0 °C in an ice-salt bath. Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.
-
Reaction with Substrate: Dissolve 2-methylquinoline (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a sodium carbonate solution.
-
The crude product can be collected by filtration if it precipitates, or extracted with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Biological and Pharmacological Relevance
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[5][8] While specific studies on this compound are limited, its structural motif suggests potential applications in drug discovery.
Anticancer Potential
The anticancer activity of quinoline-based compounds often stems from their ability to interfere with critical cellular signaling pathways.[5] One of the key mechanisms is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overactive in cancer cells and play a crucial role in cell proliferation and survival.[5]
Diagram 2: Generalized EGFR Signaling Pathway Targeted by Quinoline Derivatives
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
Antimicrobial Activity
Certain quinoline derivatives, particularly the fluoroquinolones, are well-established antibacterial agents. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[5] This disruption of DNA processes ultimately leads to bacterial cell death.
Diagram 3: Mechanism of Action of Quinolone Antibiotics
Caption: Inhibition of bacterial DNA replication by quinolone derivatives.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, avoid contact with skin and eyes, and do not breathe dust. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other functional materials. The synthetic protocols outlined in this guide, based on established methodologies for related compounds, provide a solid foundation for its preparation in a research setting. The general biological activities associated with the quinoline scaffold highlight the potential for this compound and its derivatives to be explored for novel therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Riley Oxidation | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 2-Methylquinoline-6-carbaldehyde
An In-depth Technical Guide on 2-Methylquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound. The information is intended for professionals in research, development, and medicinal chemistry.
Core Physicochemical Properties
This compound is a substituted quinoline derivative. Its core structure consists of a quinoline ring system with a methyl group at position 2 and a carbaldehyde (formyl) group at position 6.
Structural and Molecular Data
The fundamental structural and molecular information for this compound is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO | [1][2] |
| Molecular Weight | 171.20 g/mol | [3] |
| IUPAC Name | This compound | |
| SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C=O | |
| InChI Key | WAPQHBBEWPVBTO-UHFFFAOYSA-N | [2] |
Physical and Chemical Properties
Quantitative physical and chemical data are crucial for handling, storage, and application.
| Property | Value | Reference |
| Physical Form | Solid | |
| Melting Point | 96-99 °C | [1] |
| Boiling Point | 315.6 °C at 760 mmHg | [1] |
| Density | 1.183 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in halogenated solvents. | [4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [1][3] |
Registry and Identification Numbers
| Identifier | Value | Reference |
| CAS Number | 108166-03-6 | [1][3] |
| MDL Number | MFCD08060502 | [1][3] |
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not widely published, characteristic spectral features can be predicted based on its structure and data from analogous quinoline compounds.[5]
| Technique | Predicted Chemical Shifts / Bands |
| ¹H NMR | - Aldehyde proton (CHO): Singlet around δ 9-10 ppm.- Aromatic protons: Complex multiplets in the region of δ 7.0-8.5 ppm.- Methyl group protons (CH₃): Singlet around δ 2.5-3.0 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): δ 190-200 ppm.- Aromatic carbons: δ 120-150 ppm.- Methyl carbon (CH₃): δ 20-25 ppm. |
| IR Spectroscopy | - C=O stretching (aldehyde): Strong band around 1680-1700 cm⁻¹.- C-H stretching (aldehyde): Bands near 2720 and 2820 cm⁻¹. |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight (171.20 g/mol ).[5] |
Experimental Protocols: Synthesis
The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Combes, or Doebner-von Miller reactions.[6] A plausible route for synthesizing this compound involves the oxidation of the corresponding alcohol, (2-methylquinolin-6-yl)methanol, or the reduction of 2-methylquinoline-6-carboxylic acid.
A generalized experimental workflow for the synthesis of a quinoline carbaldehyde from its corresponding dimethyl precursor via oxidation is outlined below. This protocol is adapted from the proposed synthesis of a similar compound, 2-methylquinoline-8-carbaldehyde.[5]
General Workflow for Synthesis via Oxidation
This protocol describes the selective oxidation of a methyl group on a quinoline ring to an aldehyde using selenium dioxide (SeO₂).
Materials:
-
2,6-Dimethylquinoline (starting material)
-
Selenium dioxide (SeO₂) (1.2 equivalents)
-
Anhydrous dioxane (solvent)
-
Nitrogen gas
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,6-dimethylquinoline (1 equivalent) and selenium dioxide (1.2 equivalents) in anhydrous dioxane.[5]
-
Flush the entire system with nitrogen gas to create an inert atmosphere.[5]
-
Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain this temperature for 8-12 hours.[5]
-
Monitor the progress of the reaction periodically using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated black selenium byproduct.[5]
-
Concentrate the filtrate under reduced pressure to remove the dioxane solvent.[5]
-
Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[5]
Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, time, and purification methods, may be necessary to achieve a high yield.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activities and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities.[7][8] Derivatives are investigated for anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[5][8]
Anticancer Potential
The anticancer effects of quinoline derivatives are often attributed to several mechanisms:[5]
-
Inhibition of Tyrosine Kinases: Many quinoline-based compounds inhibit critical tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is vital for cancer cell proliferation and survival.[5]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[5]
-
Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing uncontrolled cell division.[5]
The diagram below illustrates a generalized EGFR signaling pathway that can be targeted by quinoline derivatives in cancer cells.
Caption: Generalized EGFR signaling pathway targeted by quinoline derivatives.
Antimicrobial Activity
Certain quinoline derivatives, particularly fluoroquinolones, are known to exhibit potent antimicrobial activity by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[5]
Applications in Research and Development
This compound serves as a valuable intermediate and building block in several areas:
-
Pharmaceuticals and Agrochemicals: It is used in the synthesis of novel quinoline-based bioactive compounds.[1]
-
Material Science: Its conjugated aldehyde functionality makes it a useful precursor for preparing fluorescent dyes and optical brighteners.[1]
-
Coordination Chemistry: It can form complexes with metal ions that may exhibit catalytic or luminescent properties.[1]
References
- 1. 2-Methylquinoline-6-carboxaldehyde [myskinrecipes.com]
- 2. PubChemLite - 2-methylquinoline-6-carboxaldehyde (C11H9NO) [pubchemlite.lcsb.uni.lu]
- 3. 108166-03-6|this compound|BLD Pharm [bldpharm.com]
- 4. indiamart.com [indiamart.com]
- 5. benchchem.com [benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methylquinoline-6-carbaldehyde: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylquinoline-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, spectroscopic data, and a plausible synthetic route.
Molecular Structure and Chemical Formula
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. It is characterized by a methyl group substituted at the 2-position and a formyl (aldehyde) group at the 6-position of the quinoline ring.
Chemical Formula: C₁₁H₉NO[1]
IUPAC Name: this compound[1]
CAS Number: 108166-03-6
Molecular Weight: 171.19 g/mol
Canonical SMILES: CC1=NC2=C(C=C1)C=C(C=C2)C=O[1]
InChI Key: WAPQHBBEWPVBTO-UHFFFAOYSA-N[1]
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. Where experimental data is not available, predicted values based on structurally similar compounds are provided.
| Property | Value | Source |
| Molecular Weight | 171.19 g/mol | Calculated |
| Monoisotopic Mass | 171.06842 Da | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents like DMSO and ethanol. | Inferred from similar compounds |
| logP (predicted) | 2.1 | [1] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, the aldehyde proton, and the methyl group protons.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.1 | s | 1H | -CHO |
| ~8.5-7.5 | m | 5H | Aromatic-H |
| ~2.7 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the signals of the aromatic and methyl carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~192 | C=O (aldehyde) |
| ~160-120 | Aromatic C |
| ~25 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the strong absorption of the carbonyl group.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2820, 2720 | C-H stretch (aldehyde)[2][3] |
| ~1700 | C=O stretch (aldehyde)[2][3] |
| ~1600-1450 | C=C and C=N stretch (aromatic rings) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a prominent molecular ion peak.
| m/z | Assignment |
| 171 | [M]⁺ |
| 170 | [M-H]⁺ |
| 142 | [M-CHO]⁺ |
Experimental Protocols
Plausible Synthesis via Vilsmeier-Haack Reaction
A highly plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction of N-(4-methylphenyl)acetamide (N-(p-tolyl)acetamide). This reaction involves the formylation and cyclization of the acetanilide derivative to form the quinoline ring system.[4][5]
Materials:
-
N-(4-methylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium carbonate solution
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to allow for the formation of the Vilsmeier reagent.
-
Reaction with Acetanilide: Add N-(4-methylphenyl)acetamide to the freshly prepared Vilsmeier reagent.
-
Reaction and Cyclization: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic mixture with a saturated sodium carbonate solution until the pH is basic. Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Biological Activity and Signaling Pathways
Quinoline derivatives are a significant class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.
One of the primary targets for quinoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][7][8] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth, division, and survival. Dysregulation of the EGFR pathway is a common feature in many types of cancer.
Quinoline derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, ultimately leading to the suppression of tumor growth and induction of apoptosis.[9]
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinoline [label="this compound\n(or derivative)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; AKT [label="AKT"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR; Quinoline -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; EGFR -> RAS; EGFR -> PI3K; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation;
// Invisible nodes for layout {rank=same; EGF; Quinoline;} } .dot Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.
References
- 1. PubChemLite - 2-methylquinoline-6-carboxaldehyde (C11H9NO) [pubchemlite.lcsb.uni.lu]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chemijournal.com [chemijournal.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
An In-depth Technical Guide to 2-Methylquinoline-6-carbaldehyde for Researchers and Drug Development Professionals
An authoritative overview of the synthesis, physicochemical properties, and potential biological significance of 2-Methylquinoline-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on this compound. The document outlines its fundamental chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and explores its potential therapeutic applications by examining the biological activities and associated signaling pathways of structurally related quinoline derivatives.
Core Compound Identification
The foundational step in the study of any chemical entity is its unambiguous identification. The structural representation and key identifiers for this compound are provided below.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉NO |
| SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C=O[1] |
| InChIKey | WAPQHBBEWPVBTO-UHFFFAOYSA-N[1] |
Physicochemical and Predicted Data
While extensive experimental data for this compound is not widely published, a compilation of available and predicted data, alongside properties of its isomers, offers valuable insights for experimental design.
| Property | This compound | 8-Methylquinoline-2-carbaldehyde | 2-Chloro-8-methylquinoline-3-carboxaldehyde |
| Molecular Weight ( g/mol ) | 171.19 | 171.20 | 205.64 |
| Melting Point (°C) | Data not available | 81-83 | 138-141 |
| Boiling Point (°C) | Data not available | Data not available | Data not available |
| Solubility | Predicted soluble in DMSO, ethanol | Data not available | Data not available |
| XlogP (Predicted) | 2.1[1] | Data not available | Data not available |
Note: Data for isomeric and related compounds are provided for comparative purposes where specific experimental data for this compound is unavailable.[2]
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through the selective oxidation of the methyl group at the 6-position of 2,6-dimethylquinoline. A widely employed and effective method for this transformation is the use of selenium dioxide (SeO₂).[2][3] The following is a detailed experimental protocol adapted from the synthesis of a similar isomer.[2]
Reaction: Oxidation of 2,6-dimethylquinoline
Materials:
-
2,6-dimethylquinoline
-
Selenium dioxide (SeO₂)
-
Anhydrous dioxane
-
Nitrogen gas
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Filtration apparatus
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,6-dimethylquinoline (1 equivalent) and selenium dioxide (1.2 equivalents) in anhydrous dioxane.
-
Flush the reaction system with nitrogen gas to ensure an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 101°C for dioxane) and maintain this temperature for 8-12 hours.[2]
-
Monitor the progress of the reaction periodically using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the precipitated black selenium byproduct.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dioxane solvent.
-
Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Note: This is a generalized protocol and may require optimization of reaction conditions, including temperature, reaction time, and purification methods, to achieve a high yield of the desired product.
Caption: Synthesis workflow for this compound.
Potential Biological Activities and Signaling Pathways
Quinoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] While specific biological data for this compound is limited, the functionalized quinoline core suggests potential for therapeutic applications.
Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway
A significant area of investigation for quinoline derivatives is their potential as anticancer agents.[5] Many of these compounds exert their effects by targeting key cellular signaling pathways that are often dysregulated in cancer. One of the most critical pathways is the PI3K/Akt/mTOR (Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[4][5][6][7]
The aberrant activation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it an attractive target for the development of novel cancer therapeutics.[4][5][6] Quinoline-based compounds have been designed as inhibitors of various components of this pathway.[4][5]
The general mechanism involves the inhibition of key kinases within the pathway, such as PI3K or mTOR, which subsequently blocks downstream signaling and leads to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death).
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. benchchem.com [benchchem.com]
- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Methylquinoline-6-carbaldehyde from 2,6-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 2-methylquinoline-6-carbaldehyde, a valuable building block in medicinal chemistry, starting from the readily available 2,6-dimethylquinoline. The core of this synthesis lies in the selective oxidation of the methyl group at the 6-position of the quinoline ring.
Introduction
Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds. The introduction of a carbaldehyde group onto the quinoline core provides a versatile handle for further chemical modifications, enabling the synthesis of a wide array of complex molecules. This guide focuses on the targeted synthesis of this compound through the selective oxidation of 2,6-dimethylquinoline. While a direct established protocol is not widely reported, a robust synthesis can be proposed based on analogous reactions, particularly the well-documented oxidation of methyl groups on heterocyclic rings using selenium dioxide.
Proposed Synthetic Pathway: Selective Oxidation
The most promising and direct route for the conversion of 2,6-dimethylquinoline to this compound is the selective oxidation of the C6-methyl group. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups, such as those attached to aromatic and heterocyclic systems, to the corresponding aldehydes.[1][2][3] The reactivity of methyl groups on a quinoline ring can be influenced by their position. For instance, in 2,4-dimethylquinoline, the 2-methyl group is preferentially oxidized over the 4-methyl group, indicating electronic effects play a significant role.[1] In the case of 2,6-dimethylquinoline, the C2-methyl group is deactivated by the adjacent nitrogen atom, which may allow for the selective oxidation of the C6-methyl group.
dot
Caption: Proposed synthesis of this compound.
Physicochemical Data
A summary of the key physicochemical properties for the starting material and the target product is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Dimethylquinoline | C₁₁H₁₁N | 157.21 | White to light yellow crystalline powder | 57-59[4] | 266-267[4] |
| This compound | C₁₁H₉NO | 171.19 | Predicted: Solid | Not available | Not available |
Experimental Protocol: Selective Oxidation with Selenium Dioxide
This protocol is adapted from established procedures for the oxidation of methyl groups on heterocyclic rings.[2][5]
Materials:
-
2,6-Dimethylquinoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas (inert atmosphere)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Thin-Layer Chromatography (TLC) apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,6-dimethylquinoline (1.0 equivalent).
-
Add anhydrous 1,4-dioxane to dissolve the starting material.
-
To this solution, add selenium dioxide (1.1 to 1.2 equivalents).
-
Flush the flask with nitrogen gas to establish an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 101°C for dioxane) with constant stirring.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed (typically after 8-12 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated black selenium byproduct.
-
Wash the selenium precipitate with a small amount of dioxane.
-
Combine the filtrate and the washings, and remove the dioxane under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Safety Precautions: Selenium dioxide and its byproducts are toxic. All manipulations should be performed in a well-ventilated fume hood.[6] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Characterization of this compound
¹H NMR Spectroscopy (Predicted):
-
Aldehyde proton (CHO): A singlet is expected in the range of δ 9.5-10.5 ppm.
-
Aromatic protons: A series of doublets and multiplets corresponding to the protons on the quinoline ring will be observed in the aromatic region (δ 7.0-8.5 ppm).
-
Methyl protons (CH₃): A singlet for the methyl group at the C2 position is expected around δ 2.5-2.8 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl carbon (CHO): A signal is expected in the downfield region, typically around δ 190-195 ppm.
-
Aromatic carbons: Multiple signals will be present in the aromatic region (δ 120-150 ppm).
-
Methyl carbon (CH₃): A signal for the methyl carbon is expected in the upfield region, around δ 20-25 ppm.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 171.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
dot
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2,6-dimethylquinoline via selective oxidation with selenium dioxide presents a viable and direct synthetic route. This technical guide provides a comprehensive, albeit proposed, framework for researchers to undertake this synthesis. The provided experimental protocol, based on well-established analogous reactions, offers a solid starting point for laboratory execution. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the final product. The successful synthesis of this quinoline carbaldehyde will provide a valuable intermediate for the development of novel therapeutic agents and other advanced materials.
References
- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 4. 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. mdpi.com [mdpi.com]
The Genesis of a Scaffold: An In-depth Guide to the Initial Discovery and Literature of Quinoline Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational synthesis, characterization, and early investigations into quinoline carbaldehydes. Quinoline, a heterocyclic aromatic compound first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, forms the core of numerous synthetic compounds and natural products, exhibiting a vast range of biological activities.[1][2] The introduction of a carbaldehyde group onto this scaffold creates a versatile chemical intermediate, a linchpin for the development of more complex molecules with significant therapeutic potential. This document details the classical synthetic routes, provides key experimental protocols, summarizes crucial quantitative data, and illustrates the logical and experimental workflows that marked the early exploration of this important class of molecules.
Foundational Synthesis: Accessing the Quinoline Core
The journey into quinoline carbaldehydes begins with the synthesis of the parent quinoline ring system. Several classical named reactions, discovered in the late 19th century, provided the initial access to this scaffold.[2][3]
-
Skraup Synthesis (1880): This reaction involves the treatment of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][4]
-
Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions.[2]
-
Friedländer Synthesis (1882): Of particular relevance, this method involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] The use of an ortho-aminobenzaldehyde directly incorporates the aldehyde functionality that is central to this guide.
The Friedländer synthesis provided an early, direct route to functionalized quinolines, highlighting the strategic importance of aromatic aldehydes in their construction.
Direct Formylation: The Introduction of the Carbaldehyde Group
While foundational methods could build the quinoline ring with a pre-existing aldehyde, significant progress came from methods that directly attach a formyl (-CHO) group to a pre-formed quinoline or its precursors. These classical formylation reactions were pivotal in the initial synthesis of various quinoline carbaldehydes.[5][6]
-
Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic compounds. The reaction of a substituted aniline or acetanilide with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, which acts as the formylating agent.[5][7] This has been a key method for preparing 2-chloroquinoline-3-carbaldehydes.[7]
-
Reimer-Tiemann Reaction: This reaction is used to ortho-formylate phenols. In the context of quinolines, it has been successfully applied to hydroxyquinoline derivatives to produce hydroxyquinoline carbaldehydes.[5][6]
-
Duff Reaction: This method uses hexamethylenetetramine to formylate activated aromatic compounds like phenols.[5][6]
These methods allowed for the targeted synthesis of quinoline carbaldehydes with the aldehyde group at various positions, expanding the chemical space for further derivatization.
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are representative of the classical synthesis of quinoline carbaldehydes.
Friedländer Synthesis of Quinoline (General Protocol)
This procedure describes the condensation of an o-aminoaryl aldehyde with a ketone.[3][4]
-
Reactant Mixture: Dissolve the o-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent, such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., 10% aqueous potassium hydroxide) or an acid.
-
Reaction Condition: Heat the mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure substituted quinoline.
Vilsmeier-Haack Synthesis of Quinoline-5-carbaldehydes (General Protocol)
This protocol is adapted from the synthesis of various substituted quinoline-5-carbaldehydes.[5]
-
Reagent Preparation: In a flask maintained at 0 °C, add phosphorus oxychloride (POCl₃, ~4.0 mmol) to a solution of dry chloroform (~6.5 mL) and dry dimethylformamide (DMF, ~32.0 mmol). Stir the mixture at this temperature for one hour to form the Vilsmeier reagent.
-
Substrate Addition: Add the quinoline precursor (e.g., 8-hydroxyquinoline, ~8.0 mmol) to the mixture.
-
Reaction Condition: Bring the resulting mixture to a gentle reflux and maintain for 16 hours.
-
Quenching and Neutralization: Cool the reaction and quench by carefully adding crushed ice. Neutralize the mixture to a pH of 6–7 using a 10% aqueous solution of sodium carbonate (Na₂CO₃).
-
Extraction and Purification: If layers separate, isolate the organic layer. If a precipitate forms, filter and purify. Further purification is typically achieved by column chromatography.
Quantitative Data Summary
The initial characterization of newly synthesized compounds relies on quantitative physical and spectroscopic data. The tables below summarize data for several key quinoline carbaldehydes prepared via classical methods.[5]
Table 1: Synthesis and Physical Properties of Selected Quinoline Carbaldehydes
| Compound Name | Synthesis Method | Yield (%) | Melting Point (°C) | Appearance |
|---|---|---|---|---|
| 8-Hydroxyquinoline-5-carbaldehyde | Reimer-Tiemann | 10.1% | 171.3–171.8 | Beige Solid |
| 6-(Dimethylamino)quinoline-5-carbaldehyde | Vilsmeier-Haack | 73.8% | 56.1–56.8 | Yellow Solid |
| 8-(Dimethylamino)quinoline-5-carbaldehyde | Vilsmeier-Haack | 0.6% | 100.8–101.0 | Yellow Solid |
| 8-(Dimethylamino)quinoline-5,7-dicarbaldehyde | Duff Reaction | 0.3% | 100.0–100.1 | Yellow Solid |
Table 2: Spectroscopic Data (NMR) for Selected Quinoline Carbaldehydes in DMSO-d₆
| Compound Name | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |
|---|---|---|
| 8-Hydroxyquinoline-5-carbaldehyde | 10.14 (s, 1H, HC=O), 9.56 (dd, 1H), 8.97 (dd, 1H), 8.17 (d, 1H), 7.78 (dd, 1H), 7.26 (d, 1H) | 192.2, 159.6, 149.0, 140.2, 138.0, 133.0, 126.8, 124.6, 122.4, 110.8 |
| 6-(Dimethylamino)quinoline-5-carbaldehyde | 10.19 (s, 1H, HC=O), 9.30 (dd, 1H), 8.69 (dd, 1H), 8.05 (d, 1H), 7.70 (d, 1H), 7.54 (dd, 1H), 3.16 (s, 6H, 2NCH₃) | 190.0, 157.5, 146.6, 141.6, 134.7, 132.0, 127.5, 123.6, 122.7, 113.4, 45.5 |
Early Biological Investigations and Applications
The initial interest in quinoline carbaldehydes was driven by their utility as versatile intermediates for synthesizing more complex heterocyclic systems. The aldehyde functional group is highly reactive, enabling a wide range of chemical transformations.
-
Schiff Base Formation: One of the most common early applications was the reaction of quinoline carbaldehydes with primary amines to form Schiff bases (imines).[5][8][9] These derivatives were, and continue to be, investigated for a wide spectrum of biological activities.
-
Precursors to Bioactive Molecules: The broader quinoline family was already known to possess significant therapeutic properties, most famously the antimalarial activity of quinine.[2] This spurred research into new synthetic quinoline derivatives. The synthesis of functionalized quinolines, such as the carbaldehydes, was a critical step in structure-activity relationship (SAR) studies. A wide array of biological activities have since been reported for quinoline derivatives, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[10][11][12][13]
The discovery and synthesis of quinoline carbaldehydes provided the chemical tools necessary to explore these therapeutic avenues, cementing their role as foundational building blocks in medicinal chemistry.
References
- 1. biosynce.com [biosynce.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. iipseries.org [iipseries.org]
- 5. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 6. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of 2-Methylquinoline-6-carbaldehyde
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of this compound. Due to the limited publicly available data specific to this compound, this guide also incorporates information on structurally related quinoline derivatives and aromatic aldehydes to provide a predictive framework for its physicochemical properties and behavior.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Storage Conditions |
| This compound | C₁₁H₉NO | 171.20[1] | 96-99[2] | 315.6 at 760mmHg[2] | 2-8°C, Inert Gas[2] |
| 2-Methylquinoline (Quinaldine) | C₁₀H₉N | 143.18[3] | - | - | Darkens on exposure to air[3] |
| Quinoline-2-carboxaldehyde | C₁₀H₇NO | 157.17 | 66-71 | 314.3 at 760 mmHg | - |
| 2-Chloro-6-methylquinoline-3-carboxaldehyde | C₁₁H₈ClNO | 205.64[4] | - | - | - |
| 8-Methylquinoline-2-carbaldehyde | C₁₁H₉NO | 171.20[5] | 81-83[5] | - | - |
Table 1: Physicochemical Properties of this compound and Related Compounds.
Solubility
Specific quantitative solubility data for this compound in various solvents is not extensively documented in the available literature. However, general observations suggest that quinoline and its derivatives are often soluble in organic solvents. For instance, 8-hydroxyquinoline-2-carboxaldehyde is soluble in DMSO and ethanol[5]. Quinoline itself is miscible with most organic solvents and dissolves in water to about 0.7% at room temperature[6]. The solubility of quinoline derivatives can be influenced by factors such as pH and ionic strength[7].
For researchers needing to determine the precise solubility of this compound, a generalized experimental protocol is outlined below.
Experimental Protocol for Solubility Determination
This protocol is a generalized method adapted from procedures for determining the solubility of chemical compounds, including quinoline derivatives[8][9].
Materials and Equipment:
-
This compound
-
Selected organic and aqueous solvents
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials with PTFE-lined caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Calibration Standards:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration.
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent to ensure a saturated solution is formed with undissolved solid remaining[8].
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium[8].
-
-
Separation of Undissolved Solid:
-
Quantification:
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using HPLC.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in mg/mL or mol/L[8].
-
Caption: A generalized workflow for the experimental determination of compound solubility.
Stability
Aromatic aldehydes are known to be reactive and can undergo various reactions, including the formation of imines (Schiff bases) with amino groups[10]. They can also be susceptible to oxidation. The parent compound, 2-methylquinoline (quinaldine), is noted to darken to a red-brown color upon exposure to air, suggesting potential oxidative or light-induced degradation[3]. Therefore, it is recommended to store this compound under an inert atmosphere and at reduced temperatures (2-8°C) as suggested by suppliers[1].
Potential Degradation Pathway
The degradation of quinoline has been studied, and a proposed pathway involves initial hydroxylation followed by ring cleavage[11]. While this pathway is for the parent quinoline, it provides a plausible model for the initial steps of degradation that this compound might undergo under certain environmental or metabolic conditions.
Caption: A simplified, proposed initial degradation pathway for the quinoline moiety.
Conclusion
This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While specific experimental data is limited, the information on related compounds and general chemical principles allows for informed predictions and the design of appropriate experimental protocols. Researchers are encouraged to perform specific solubility and stability studies under their experimental conditions to obtain precise and reliable data for their applications. The provided protocols and diagrams serve as a foundational resource for these investigations.
References
- 1. 108166-03-6|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Methylquinoline-6-carboxaldehyde [myskinrecipes.com]
- 3. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Predicted Spectral Data of 2-Methylquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectral data for 2-methylquinoline-6-carbaldehyde (C₁₁H₉NO), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages data from structurally analogous compounds and established computational prediction methodologies to offer a reliable reference for its characterization. The guide includes predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Furthermore, it outlines generalized experimental and computational protocols for spectral acquisition and prediction. This information is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and application of quinoline-based compounds.
Introduction
This compound is a quinoline derivative featuring a methyl group at the 2-position and a reactive aldehyde group at the 6-position. The quinoline scaffold is a prominent feature in many biologically active natural products and synthetic pharmaceuticals.[1] The presence of the aldehyde functional group makes this compound a versatile intermediate for the synthesis of more complex molecules, including Schiff bases, fluorescent dyes, and various bioactive compounds.[2][3] An accurate understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification.
This guide addresses the current gap in available experimental data by providing a detailed prediction of its spectral characteristics. These predictions are derived from the analysis of similar structures, such as other substituted methylquinolines and quinoline carboxaldehydes, and are supported by established principles of spectroscopic interpretation and computational chemistry.[4][5][6]
Predicted Spectroscopic Data
The following sections summarize the predicted spectral data for this compound. These values are estimated based on data from analogous compounds and theoretical principles.
Predicted ¹H NMR Spectroscopic Data
The predicted proton NMR spectrum is based on the analysis of related quinoline derivatives.[5][6][7] The chemical shifts (δ) are referenced to tetramethylsilane (TMS).
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.1 | Singlet (s) | 1H | Aldehyde (-CHO) |
| ~8.3 | Singlet (s) | 1H | H-5 |
| ~8.1 | Doublet (d) | 1H | H-8 |
| ~8.0 | Doublet (d) | 1H | H-4 |
| ~7.9 | Doublet of doublets (dd) | 1H | H-7 |
| ~7.5 | Doublet (d) | 1H | H-3 |
| ~2.7 | Singlet (s) | 3H | Methyl (-CH₃) |
Predicted ¹³C NMR Spectroscopic Data
The predicted carbon-13 NMR chemical shifts are based on known data for the quinoline ring system and the effects of the methyl and aldehyde substituents.[5][8][9]
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~192.0 | Aldehyde Carbonyl (C=O) |
| ~159.0 | C-2 |
| ~148.0 | C-8a |
| ~137.0 | C-4 |
| ~135.0 | C-6 |
| ~131.0 | C-8 |
| ~130.0 | C-5 |
| ~128.0 | C-4a |
| ~125.0 | C-7 |
| ~122.0 | C-3 |
| ~25.0 | Methyl (-CH₃) |
Predicted Infrared (IR) Spectroscopy Data
The predicted IR absorption frequencies are based on characteristic vibrational modes for the functional groups present in the molecule.[6][10]
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3050-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl (-CH₃) |
| ~2830, ~2730 | C-H Stretch | Aldehyde (Fermi doublets) |
| ~1700 | C=O Stretch | Aldehyde Carbonyl |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1450 | C-H Bend | Methyl (-CH₃) |
| ~830 | C-H Bend | Out-of-plane (para-like substitution) |
Predicted Mass Spectrometry (MS) Data
The predicted mass spectrum is based on the compound's molecular weight and expected fragmentation patterns under Electron Ionization (EI).[4][11] The PubChem database lists a monoisotopic mass of 171.06842 Da.[11]
| Predicted m/z | Assignment | Notes |
| 171 | [M]⁺ | Molecular Ion |
| 170 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |
| 143 | [M-CO]⁺ | Loss of carbon monoxide from the aldehyde |
| 142 | [M-CHO]⁺ | Loss of the formyl radical |
| 115 | [C₉H₇]⁺ | Further fragmentation of the quinoline ring |
The PubChem database also provides predicted collision cross-section (CCS) values for different adducts, which are useful in ion mobility-mass spectrometry.[11] For example, the predicted CCS for the [M+H]⁺ adduct (m/z 172.07570) is 133.1 Ų.[11]
Methodologies for Spectral Prediction and Analysis
The prediction of spectral data relies on computational chemistry methods and analysis of empirical data from analogous structures.
Computational Protocols
Modern computational chemistry provides powerful tools for predicting spectroscopic properties with high accuracy.[12]
-
NMR Prediction: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are standard for predicting ¹H and ¹³C NMR chemical shifts.[12] The process involves:
-
Geometry optimization of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency calculation to confirm the optimized structure is a true minimum.
-
NMR shielding tensor calculation using the GIAO method with the same or a larger basis set.
-
Conversion of calculated isotropic shielding values to chemical shifts using a reference compound (e.g., TMS) calculated at the same level of theory.
-
-
IR Prediction: DFT calculations can also predict vibrational frequencies. The harmonic frequencies obtained from these calculations are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement.
-
MS Prediction: Tools like Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) can computationally predict EI mass spectra from a chemical structure.[13][14] These methods model the likelihood of different fragmentation pathways to generate a predicted spectrum.[13] Machine learning models are also increasingly used to predict spectra directly from molecular structures.[15][16]
General Experimental Protocols
Should experimental verification be undertaken, the following general methodologies for characterizing similar quinoline derivatives are recommended.[4]
-
Synthesis: A common route to quinoline carboxaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring.[5][17] For this compound, this would typically involve reacting 2-methylquinoline with a formylating agent like a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[5]
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Standard pulse programs for 1D spectra (¹H, ¹³C, DEPT) and 2D spectra (COSY, HSQC, HMBC) should be used for full structural assignment.
-
-
IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a disc) or as a thin film on a salt plate (NaCl or KBr).
-
Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry:
-
Ionization: Use an Electron Ionization (EI) source, typically at 70 eV.
-
Acquisition: Introduce the sample via a direct insertion probe or through a Gas Chromatograph (GC-MS) for separation and analysis. Acquire the mass spectrum over a suitable m/z range (e.g., 40-500 amu).
-
Conclusion
This guide provides a robust set of predicted spectral data for this compound, serving as a valuable tool for its putative identification and characterization in the absence of experimental standards. The outlined computational and experimental protocols offer a clear framework for both theoretical prediction and future empirical validation. For professionals in drug development and chemical research, this document aims to facilitate the synthesis and study of novel quinoline-based molecules by providing essential spectroscopic benchmarks.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. 2-Methylquinoline-6-carboxaldehyde [myskinrecipes.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. tsijournals.com [tsijournals.com]
- 10. rsc.org [rsc.org]
- 11. PubChemLite - 2-methylquinoline-6-carboxaldehyde (C11H9NO) [pubchemlite.lcsb.uni.lu]
- 12. Predicting spectra by computational methods: Applications in reaction monitoring [morressier.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. | Semantic Scholar [semanticscholar.org]
- 15. Spectral deep learning for prediction and prospective validation of functional groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Machine learning spectroscopy to advance computation and analysis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05628D [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Commercial Availability and Technical Guide for 2-Methylquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Methylquinoline-6-carbaldehyde (CAS No. 108166-03-6), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document outlines its commercial availability from various suppliers, summarizes key quantitative data, presents a plausible synthetic protocol, and discusses its potential role in modulating critical signaling pathways in cancer.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers. The purity and available quantities vary by supplier, and it is recommended to request certificates of analysis for specific batches.
| Supplier | CAS Number | Purity/Specification | Available Quantities |
| Bide Pharmatech Ltd. [1] | 108166-03-6 | ≥95% | 1g |
| BLD Pharm [2] | 108166-03-6 | - | - |
| Chemsavers, Inc. [3] | 108166-03-6 | 97% | 250mg |
| 2a biotech [4] | 108166-03-6 | ≥96% | - |
Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.20 g/mol |
| Appearance | White powder[1] |
| Storage Conditions | Inert atmosphere, 2-8°C[2] |
Experimental Protocols
Proposed Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde.
Materials:
-
N-(4-methylphenyl)acetamide (starting material for the quinoline core)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with constant stirring. This exothermic reaction forms the Vilsmeier reagent, chloroiminium salt.
-
Formylation Reaction: To the prepared Vilsmeier reagent, add N-(4-methylphenyl)acetamide. The reaction mixture is then heated, typically for several hours, to effect the cyclization and formylation that yields the quinoline-carbaldehyde structure.
-
Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice to quench the reaction and hydrolyze the intermediate species. The crude product will precipitate out of the aqueous solution.
-
Purification: The precipitated solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, to yield the purified this compound.
Biological Activity and Signaling Pathways
Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial properties. While the specific biological targets of this compound are not extensively characterized, many quinoline-based molecules have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
One of the critical pathways often implicated in cancer and targeted by quinoline derivatives is the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.
Below is a diagram illustrating the potential inhibitory action of a this compound derivative on the PI3K/Akt/mTOR signaling pathway.
Caption: PI3K/Akt/mTOR pathway and potential inhibition.
Conclusion
This compound serves as a valuable and commercially accessible building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Its quinoline core is a well-established pharmacophore, and its aldehyde functionality allows for diverse chemical modifications. Further research into the synthesis of novel derivatives and the elucidation of their specific biological mechanisms of action is warranted and holds promise for the development of new therapeutic agents.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-6-quinolinecarbaldehyde (CAS 108166-03-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Methyl-6-quinolinecarbaldehyde (CAS 108166-03-6). While specific in-depth studies on this particular compound are limited in publicly available literature, this document consolidates information on its synthesis and the well-established biological activities of structurally related quinoline derivatives, offering a valuable resource for research and development.
Core Compound Properties
2-Methyl-6-quinolinecarbaldehyde is a heterocyclic aromatic compound featuring a quinoline core, which is a prominent scaffold in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 108166-03-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₉NO | --INVALID-LINK-- |
| Molecular Weight | 171.20 g/mol | --INVALID-LINK-- |
| Appearance | Yellow Solid | --INVALID-LINK-- |
| Melting Point | 96-99 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 315.6±22.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.183±0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 4.97±0.43 | --INVALID-LINK-- |
| Synonyms | 2-Methylquinoline-6-carboxaldehyde, 6-Formyl-2-methylquinoline | --INVALID-LINK-- |
Synthesis
A plausible synthetic route for 2-Methyl-6-quinolinecarbaldehyde is described in patent CN106543078A, which involves the reaction of 4-aminobenzaldehyde with a suitable co-catalyst system in ethanol.
Experimental Protocol: Synthesis of 2-Methyl-6-quinolinecarbaldehyde
Materials:
-
4-Aminobenzaldehyde
-
Transition metal catalyst (e.g., 0.005 mmol)
-
Co-catalyst I (0.04 mmol)
-
Co-catalyst II (0.08 mmol)
-
Anhydrous ethanol (1 mL)
-
Young reaction tube
-
Magnetic stirrer
Procedure:
-
To a 10 mL Young reaction tube equipped with a magnetic stirrer, add the transition metal catalyst (0.005 mmol).
-
Under an oxygen atmosphere, sequentially add co-catalyst I (0.04 mmol), co-catalyst II (0.08 mmol), 4-aminobenzaldehyde (0.2 mmol), and anhydrous ethanol (1 mL).
-
Seal the reaction tube and place it on a magnetic stirrer.
-
Heat the reaction mixture to 150 °C and stir for 30 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the reaction mixture to neutral.
-
The crude product is then subjected to post-processing to obtain pure 2-methyl-6-formylquinoline. The reported yield is 75%.
Below is a generalized workflow for the synthesis.
Biological Activity and Potential Applications
While direct biological data for 2-Methyl-6-quinolinecarbaldehyde is scarce, the quinoline scaffold is a well-established pharmacophore with a broad range of activities, most notably as antimalarial and anticancer agents.
Antimalarial Activity
Quinoline-based compounds, such as chloroquine and quinine, have been cornerstone therapies for malaria for decades. Their primary mechanism of action is the inhibition of heme polymerization in the malaria parasite's food vacuole.
Mechanism of Action: Inhibition of Heme Polymerization
During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. Quinoline antimalarials are believed to interfere with this process. They accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.
Comparative Antimalarial Activity of Quinoline Derivatives
While no specific IC₅₀ values for 2-Methyl-6-quinolinecarbaldehyde are available, the following table presents data for other quinoline derivatives to provide context for potential activity.
| Compound Class/Derivative | Malaria Strain | IC₅₀ (µM) | Reference |
| Quinoline-imidazole hybrid 11(xxxii) | CQ-sensitive | 0.14 | [1] |
| Quinoline-imidazole hybrid 11(xxxii) | MDR strain | 0.41 | [1] |
| 6-Chloro-2-arylvinylquinoline 29 | Dd2 (CQ-resistant) | 0.0048 | [2] |
| 2-methylquinoline derivative 10 | PfDd2 (CQ-resistant) | 0.033 | [3] |
| Amino-quinoline derivative 40a | Pf3D7 (CQ-sensitive) | 0.25 | [4] |
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are often multifaceted and can include DNA intercalation, inhibition of topoisomerase enzymes, and modulation of cell signaling pathways.
Potential Mechanisms of Anticancer Action
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topological state of DNA during replication. Inhibition of these enzymes leads to DNA damage and apoptosis.
-
Signaling Pathway Modulation: Quinoline derivatives have been shown to affect various signaling pathways involved in cell proliferation, survival, and apoptosis.
Comparative Cytotoxicity of Quinoline-Carbaldehyde Derivatives
The following table summarizes the in vitro cytotoxic activity of various quinoline-carbaldehyde derivatives against human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone Hybrid 12e | MGC-803 (Gastric) | 1.38 | [5] |
| Quinoline-Chalcone Hybrid 12e | HCT-116 (Colon) | 5.34 | [5] |
| Quinoline-Chalcone Hybrid 12e | MCF-7 (Breast) | 5.21 | [5] |
| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 0.535 | [6] |
| 8-Amino-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | > IC₅₀ of nitro derivative | [6] |
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of compounds like 2-Methyl-6-quinolinecarbaldehyde.
Protocol 1: In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)
This assay is a common method for determining the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive and/or resistant strains)
-
Human erythrocytes
-
Complete RPMI 1640 medium
-
Test compound (dissolved in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at a defined parasitemia and hematocrit in complete RPMI 1640 medium.
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium.
-
Assay Setup: Add the parasite culture to a 96-well plate. Add the serially diluted test compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add SYBR Green I in lysis buffer to each well.
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with FBS and antibiotics)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]
Conclusion
2-Methyl-6-quinolinecarbaldehyde (CAS 108166-03-6) is a quinoline derivative with potential for development as a therapeutic agent, given the well-documented antimalarial and anticancer activities of this class of compounds. While specific biological data for this exact molecule is limited, this guide provides a framework for its synthesis and biological evaluation based on established methodologies and data from structurally related compounds. Further research is warranted to fully elucidate the therapeutic potential of 2-Methyl-6-quinolinecarbaldehyde and its derivatives.
References
- 1. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. brieflands.com [brieflands.com]
Methodological & Application
Application Notes and Protocols: Synthetic Routes to 2-Methylquinoline-6-carbaldehyde
Introduction
2-Methylquinoline-6-carbaldehyde is a valuable heterocyclic building block in organic synthesis. Its bifunctional nature, featuring a reactive aldehyde group and a quinoline scaffold, makes it a crucial intermediate for the development of novel pharmaceuticals, agrochemicals, and functional materials. The quinoline core is a prominent feature in numerous bioactive compounds, including antimalarial agents like quinine and chloroquine. This document provides detailed synthetic strategies and experimental protocols for the preparation of this compound, intended for researchers, scientists, and professionals in drug development.
Overview of Synthetic Strategies
The synthesis of this compound can be logically approached via a two-stage process. The primary strategy involves first constructing a suitable quinoline precursor, followed by a functional group transformation to introduce the aldehyde.
-
Stage 1: Synthesis of the Quinoline Core. The most direct precursor is 2,6-dimethylquinoline. This intermediate can be efficiently synthesized using the Doebner-von Miller reaction, which condenses an aniline with an α,β-unsaturated carbonyl compound.[1][2]
-
Stage 2: Selective Oxidation. The final product is obtained by the selective oxidation of the methyl group at the C-6 position of 2,6-dimethylquinoline. The Riley oxidation, using selenium dioxide (SeO₂), is a well-established method for converting activated methyl groups to carbonyls.[3][4]
The logical flow of this synthetic approach is outlined below.
Stage 1 Protocol: Synthesis of 2,6-Dimethylquinoline
Principle: This synthesis utilizes the Doebner-von Miller reaction, an acid-catalyzed cyclization.[5] It begins with the Michael addition of p-toluidine to crotonaldehyde. The resulting intermediate then undergoes electrophilic attack on the aromatic ring, followed by dehydration and oxidation to yield the aromatic 2,6-dimethylquinoline.
Experimental Protocol:
-
Reaction Setup: To a 1-liter three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 93.13 g (1.0 mol) of p-toluidine and 250 mL of 6 M hydrochloric acid.
-
Reagent Addition: Heat the mixture to 90-100°C with vigorous stirring. From the dropping funnel, add 84.12 g (1.2 mol) of crotonaldehyde dropwise over a period of 2 hours, ensuring the temperature does not exceed 110°C.
-
Reaction: After the addition is complete, continue to heat the reaction mixture under reflux for an additional 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a 30% sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.
-
Isolation: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,6-dimethylquinoline as a yellow to light brown liquid.
Data Presentation: Reactants for 2,6-Dimethylquinoline Synthesis
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Mass/Volume |
| p-Toluidine | C₇H₉N | 107.15 | 1.0 | 1.0 | 93.13 g |
| Crotonaldehyde | C₄H₆O | 70.09 | 1.2 | 1.2 | 84.12 g |
| Hydrochloric Acid | HCl | 36.46 | - | - | ~250 mL (6 M) |
| Sodium Hydroxide | NaOH | 40.00 | - | - | As needed (30% aq.) |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 450 mL |
| Expected Product | C₁₁H₁₁N | 157.21 | ~60-70% Yield |
Stage 2 Protocol: Synthesis of this compound
Principle: This step employs the Riley oxidation, where selenium dioxide (SeO₂) serves as a selective oxidizing agent to convert the benzylic methyl group at the C-6 position into a formyl group.[6] The reaction is typically performed in a high-boiling inert solvent like dioxane. It is critical to note that the methyl group at the C-2 position is also activated; therefore, careful control of stoichiometry and reaction time is essential to favor mono-oxidation at the C-6 position and minimize over-oxidation or formation of the 2-carbaldehyde isomer.[3]
Experimental Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve 15.72 g (0.1 mol) of 2,6-dimethylquinoline in 200 mL of anhydrous 1,4-dioxane.
-
Reagent Addition: Add 12.21 g (0.11 mol, 1.1 equivalents) of selenium dioxide powder to the solution.
-
Reaction: Heat the mixture to reflux (approximately 101°C) under a nitrogen atmosphere. Maintain reflux for 8-12 hours. Monitor the reaction by TLC for the consumption of the starting material and the appearance of the product spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of Celite.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the dioxane. Dissolve the resulting crude residue in 200 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Presentation: Reactants for this compound Synthesis
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Mass/Volume |
| 2,6-Dimethylquinoline | C₁₁H₁₁N | 157.21 | 0.1 | 1.0 | 15.72 g |
| Selenium Dioxide | SeO₂ | 110.96 | 0.11 | 1.1 | 12.21 g |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 200 mL |
| Expected Product | C₁₁H₉NO | 171.19 | ~40-55% Yield |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, work-up, and analysis of chemical compounds as described in the protocols above.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. adichemistry.com [adichemistry.com]
Application Notes and Protocols for Schiff Base Synthesis Using 2-Methylquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of Schiff bases derived from 2-Methylquinoline-6-carbaldehyde. Quinoline-based Schiff bases are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatile azomethine group (-C=N-) in Schiff bases is crucial for their biological activity and offers excellent opportunities for binding with various biomolecules and forming stable metal complexes.[4][5]
Application Notes
Schiff bases synthesized from substituted quinoline carbaldehydes have demonstrated a broad spectrum of pharmacological activities, making them valuable candidates for drug discovery and development.
Anticancer Activity
Quinoline Schiff bases have emerged as potent anticancer agents that can inhibit tumor growth through various mechanisms.[1]
-
DNA Intercalation and Topoisomerase Inhibition : The planar aromatic structure of the quinoline ring allows these molecules to intercalate between DNA base pairs, distorting the helix and interfering with replication and transcription.[1][6] They can also inhibit topoisomerase enzymes, which are critical for relieving DNA torsional stress, leading to strand breaks and apoptosis.[1]
-
Induction of Apoptosis via Reactive Oxygen Species (ROS) : Many quinoline Schiff bases induce apoptosis in cancer cells by promoting the generation of ROS.[1][6] Elevated intracellular ROS levels cause oxidative stress, which damages cellular components and triggers programmed cell death through mitochondrial pathways.[6]
Antimicrobial and Antifungal Activity
The imine group is a key structural feature for the antimicrobial activity of Schiff bases.[3] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8][9] Metal complexes of these Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands.[7]
Coordination Chemistry and Catalysis
Schiff bases are excellent chelating agents, especially when functional groups are positioned near the azomethine nitrogen, allowing for the formation of stable five or six-membered rings with metal ions.[10][11] These metal complexes are not only investigated for their medicinal properties but also for their applications in catalysis.[12]
Visualized Workflows and Mechanisms
// Nodes Start [label="Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="this compound\n+ Primary Amine (R-NH2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Process [label="Condensation Reaction\n(Ethanol, Acetic Acid Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reflux [label="Reflux\n(3-6 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="Cooling & Precipitation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Filtration & Washing\n(Cold Ethanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Purified Schiff Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Characterization [label="Characterization\n(FT-IR, NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reagents [color="#5F6368"]; Reagents -> Process [color="#5F6368"]; Process -> Reflux [color="#5F6368"]; Reflux -> Isolation [color="#5F6368"]; Isolation -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; Product -> Characterization [color="#5F6368"]; } Caption: General Synthesis Workflow for Schiff Bases.
// Nodes Compound [label="Quinoline Schiff Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell [label="Cancer Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="DNA Intercalation &\nTopoisomerase Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Increased ROS Production", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrial Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Breaks [label="DNA Strand Breaks", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Cell Death)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Compound -> Cell [label="Enters", color="#5F6368"]; Cell -> DNA [color="#5F6368"]; Cell -> ROS [color="#5F6368"]; DNA -> Breaks [color="#5F6368"]; ROS -> Mito [color="#5F6368"]; Breaks -> Apoptosis [color="#5F6368"]; Mito -> Apoptosis [color="#5F6368"]; }
Caption: Potential Anticancer Mechanism of Action.
// Nodes Ligand [label="Schiff Base Ligand\n(in Ethanol)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Metal [label="Metal Salt Solution\n(e.g., CuCl2, NiCl2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Mix & Reflux\n(2-4 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="Cool, Filter & Wash", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Purified Metal Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ligand -> Reaction [color="#5F6368"]; Metal -> Reaction [color="#5F6368"]; Reaction -> Isolation [color="#5F6368"]; Isolation -> Product [color="#5F6368"]; }
Caption: Workflow for Metal Complex Synthesis.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of Schiff bases from this compound and their subsequent metal complexes. Researchers should adapt these methods based on the specific properties of the chosen primary amine and metal salt.
Protocol 1: General Synthesis of Schiff Base
This protocol describes the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline, aminobenzoic acid)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol, with gentle warming if necessary. [1]2. In a separate beaker, dissolve an equimolar amount of the selected primary amine (10 mmol) in 20 mL of absolute ethanol.
-
Add the amine solution to the aldehyde solution in the round-bottom flask with continuous stirring.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction. [3]5. Attach the reflux condenser and heat the mixture to reflux for 3-6 hours. The reaction progress can be monitored using thin-layer chromatography (TLC). [13]6. Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form. [1]7. To maximize precipitation, cool the mixture further in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials. [3]10. Dry the purified Schiff base product in a vacuum oven at 50-60 °C.
Protocol 2: Synthesis of Metal(II) Complexes
This protocol outlines the synthesis of metal complexes using the Schiff base as a ligand.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, CoCl₂·6H₂O)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in 25 mL of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 15 mL of ethanol.
-
Add the ethanolic solution of the metal salt dropwise to the ligand solution while stirring. [10]4. The resulting mixture is heated under reflux for 2-4 hours. A colored precipitate should form. [10]5. After cooling to room temperature, filter the solid complex, wash with ethanol, and dry under vacuum.
Protocol 3: Characterization of Synthesized Compounds
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Confirm the formation of the imine bond by the appearance of a strong C=N stretching band, typically in the region of 1605-1645 cm⁻¹. [10]* Verify the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹). [3]* In metal complexes, a shift in the C=N band to a lower frequency indicates coordination of the azomethine nitrogen to the metal ion. [10] 2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
In the ¹H-NMR spectrum, confirm the presence of the azomethine proton (-CH=N-) as a singlet, typically in the downfield region (δ 8.0-9.5 ppm). [14]* Aromatic protons of the quinoline and other aromatic rings will appear in the δ 7.0-8.5 ppm region.
-
In the ¹³C-NMR spectrum, the carbon of the azomethine group typically appears in the range of δ 148-160 ppm. [3] 3. Mass Spectrometry (MS):
-
Determine the molecular weight of the synthesized Schiff base and its metal complexes to confirm their identity. The mass spectrum should show a molecular ion peak [M]⁺ or related fragments corresponding to the calculated molecular weight. [9]
Data Presentation
The following tables present representative data for a hypothetical series of Schiff bases (SB1-SB3) synthesized from this compound and their copper complexes.
Table 1: Synthesis and Physicochemical Properties
| Compound ID | Primary Amine | Reaction Time (h) | Yield (%) | M.P. (°C) | Color |
|---|---|---|---|---|---|
| SB1 | Aniline | 4 | 88 | 152-154 | Yellow |
| SB2 | 4-Chloroaniline | 5 | 91 | 168-170 | Pale Yellow |
| SB3 | 4-Methoxyaniline | 4 | 85 | 161-163 | Bright Yellow |
| Cu(SB1)₂Cl₂ | - | 3 | 75 | >300 | Green |
| Cu(SB2)₂Cl₂ | - | 3 | 78 | >300 | Dark Green |
Table 2: Key Spectroscopic Data | Compound ID | FT-IR ν(C=N) (cm⁻¹) | ¹H-NMR δ(-CH=N) (ppm) | ¹³C-NMR δ(-CH=N) (ppm) | Mass Spec [M+H]⁺ (m/z) | | :--- | :--- | :--- | :--- | :--- | :--- | | SB1 | 1625 | 8.95 | 158.2 | 247.12 | | SB2 | 1622 | 8.98 | 157.9 | 281.08 | | SB3 | 1628 | 8.91 | 159.1 | 277.13 | | Cu(SB1)₂Cl₂ | 1608 | - | - | 626.15 |
Table 3: Representative Biological Activity Data
| Compound ID | Anticancer Activity IC₅₀ (µM) vs. HeLa Cells [6] | Antibacterial Activity MIC (µg/mL) vs. S. aureus [7] |
|---|---|---|
| SB1 | 25.4 | 64 |
| SB2 | 15.8 | 32 |
| SB3 | 28.1 | 128 |
| Cu(SB1)₂Cl₂ | 8.2 | 16 |
| Cu(SB2)₂Cl₂ | 5.5 | 8 |
| Cisplatin | 12.5 | - |
| Ciprofloxacin | - | 4 |
References
- 1. benchchem.com [benchchem.com]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. benchchem.com [benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjlbpcs.com [rjlbpcs.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structural Characterization of Schiff Base Ligand and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 11. jchemlett.com [jchemlett.com]
- 12. ijfans.org [ijfans.org]
- 13. benchchem.com [benchchem.com]
- 14. ajgreenchem.com [ajgreenchem.com]
2-Methylquinoline-6-carbaldehyde as a synthetic precursor in medicinal chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylquinoline-6-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse range of bioactive molecules. The quinoline scaffold itself is a privileged structure, present in numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of a reactive aldehyde group at the 6-position and a methyl group at the 2-position of the quinoline ring allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of three key classes of bioactive compounds: chalcones, Schiff bases, and hydrazones. It also summarizes the quantitative biological activity data of analogous compounds and illustrates potential signaling pathways modulated by these derivatives.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Anticancer Activity: Quinoline-based chalcones, Schiff bases, and hydrazones have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
-
Antimicrobial Activity: The quinoline nucleus is a well-established pharmacophore in antimicrobial agents. Schiff base and hydrazone derivatives of quinoline aldehydes have exhibited significant activity against a range of bacterial and fungal pathogens.
-
Kinase Inhibition: The quinoline scaffold serves as a core structure for the design of kinase inhibitors. Derivatives of this compound can be tailored to target specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and those in the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.19 g/mol |
| Appearance | Solid |
| CAS Number | 108166-03-6 |
Synthesis of Bioactive Derivatives: Experimental Protocols
The aldehyde functionality of this compound is the primary site for synthetic modification, most commonly through condensation reactions.
Synthesis of Quinoline-Based Chalcones via Claisen-Schmidt Condensation
Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.
General Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol), add the desired substituted acetophenone (1 equivalent).
-
Add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.
-
Filter the solid product, wash with cold water until neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoline-based chalcone.
Experimental Workflow: Synthesis of Quinoline-Based Chalcones
Application Notes and Protocols for the Oxidation of 2,6-Dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the selective oxidation of 2,6-dimethylquinoline, a key heterocyclic compound. The following methods outline procedures for the conversion of the methyl groups to aldehydes or carboxylic acids, critical transformations for the synthesis of various derivatives used in pharmaceutical and materials science research.
Introduction
2,6-Dimethylquinoline is a versatile scaffold in organic synthesis. The selective oxidation of its methyl groups provides access to a range of functionalized quinolines, including aldehydes, carboxylic acids, and acetates. These derivatives are valuable intermediates in the synthesis of biologically active molecules and functional materials. This application note details two distinct and effective protocols for the oxidation of 2,6-dimethylquinoline: a metal-free chemoselective oxidation to the corresponding dialdehyde and a palladium-catalyzed aerobic oxidation leading to the diacetate.
Metal-Free Chemoselective Oxidation to 2,6-Quinolinedicarbaldehyde
This protocol describes the synthesis of 2,6-quinolinedicarbaldehyde from 2,6-dimethylquinoline using a hypervalent iodine(III) reagent as the oxidant. This method is advantageous due to its mild, metal-free conditions and high chemoselectivity, which avoids over-oxidation to the carboxylic acid.[1]
Experimental Protocol
-
Materials:
-
2,6-Dimethylquinoline (1.0 mmol, 1.0 equiv)
-
Phenyliodine(III) diacetate (PIDA) (2.2 mmol, 2.2 equiv)
-
2,2,2-Trifluoroacetic acid (HCF₂CO₂H) (as additive)
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2,6-dimethylquinoline (1.0 mmol) in DMSO (5 mL), add PIDA (2.2 mmol) and water (2.0 equiv).
-
Add a catalytic amount of 2,2,2-trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,6-quinolinedicarbaldehyde.
-
Data Presentation
| Entry | Substrate | Oxidant | Product | Yield (%) |
| 1 | 2,6-Dimethylquinoline | PIDA | 2,6-Quinolinedicarbaldehyde | ~85% (estimated based on similar substrates)[1] |
Palladium-Catalyzed Aerobic Oxidation to 2,6-Quinolinediyl Dimethyl Acetate
This protocol outlines the regioselective aerobic oxidation of the methyl groups of 2,6-dimethylquinoline to the corresponding acetates, catalyzed by a palladium(II) complex. This method utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign process.[2]
Experimental Protocol
-
Materials:
-
2,6-Dimethylquinoline (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
2,6-Pyridinedicarboxylic acid (H₂pda) (5 mol%)
-
Acetic acid (AcOH)
-
Acetic anhydride (Ac₂O) (5.0 equiv)
-
Oxygen (O₂) balloon
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, combine 2,6-dimethylquinoline (1.0 mmol), Pd(OAc)₂ (5 mol%), and H₂pda (5 mol%).
-
Add acetic acid (5 mL) and acetic anhydride (5.0 equiv).
-
Fit the flask with an oxygen-filled balloon.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the diacetate product.
-
Data Presentation
| Entry | Substrate | Catalyst | Ligand | Product | Yield (%) |
| 1 | 2,6-Dimethylquinoline | Pd(OAc)₂ | H₂pda | 2,6-Quinolinediyl dimethyl acetate | ~70-80% (estimated based on similar substrates)[2] |
Visualizations
Experimental Workflow for Metal-Free Oxidation
Caption: Workflow for the metal-free oxidation of 2,6-dimethylquinoline.
Proposed Catalytic Cycle for Palladium-Catalyzed Aerobic Oxidation
References
Application Notes and Protocols for 2-Methylquinoline-6-carbaldehyde in Fluorescent Dye Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in the development of fluorescent probes due to their inherent photophysical properties, including high quantum yields and environmental sensitivity. 2-Methylquinoline-6-carbaldehyde serves as a versatile building block for the synthesis of novel fluorescent dyes. The presence of the reactive aldehyde group at the 6-position allows for the facile introduction of various functionalities through condensation reactions, leading to the creation of styryl-type dyes and other conjugated systems. These dyes often exhibit intramolecular charge transfer (ICT) characteristics, making their fluorescence properties sensitive to the local environment, which is highly desirable for applications in bioimaging and sensing.
This document provides detailed application notes on the preparation of fluorescent dyes from this compound, focusing on the synthesis of a representative styryl dye via Knoevenagel condensation. It also includes a protocol for the application of such a dye in cellular imaging.
Data Presentation: Photophysical Properties of Representative Quinoline-Based Styryl Dyes
While specific data for dyes directly derived from this compound is not extensively published, the following table summarizes representative photophysical properties of structurally similar quinoline-based styryl dyes to provide an expected range of performance. These properties are influenced by the specific chemical structure and the solvent environment.
| Dye Structure Class | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference Solvents |
| Quinoline-Styryl-Indole | 400 - 430 | 480 - 520 | 80 - 90 | 0.1 - 0.4 | 20,000 - 40,000 | Toluene, Methanol |
| Quinoline-Styryl-Benzothiazole | 420 - 450 | 540 - 610 | 120 - 160 | 0.2 - 0.6 | 25,000 - 50,000 | Chloroform, PMMA |
| Quinolinium-Styryl-Pyridinium | 530 - 560 | 690 - 720 | 150 - 240 | 0.2 - 0.7 | 30,000 - 60,000 | Methanol, DMSO |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Styryl Dye via Knoevenagel Condensation
This protocol describes the synthesis of a fluorescent styryl dye by reacting this compound with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.
Materials:
-
This compound
-
Malononitrile (or other active methylene compound like ethyl cyanoacetate)
-
Piperidine (or another basic catalyst such as ammonium acetate)
-
Ethanol (or another suitable solvent like acetonitrile)
-
Glacial Acetic Acid (optional, for catalysis with ammonium acetate)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60-80 °C) for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting aldehyde.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure styryl dye.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Application in Fluorescent Cell Imaging
This protocol provides a general procedure for staining live cells with a custom-synthesized quinoline-based styryl dye for visualization by fluorescence microscopy.
Materials:
-
Synthesized quinoline-based styryl dye
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the styryl dye (e.g., 1-10 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed the cells on a suitable imaging substrate (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Staining Solution Preparation: On the day of the experiment, dilute the dye stock solution in pre-warmed cell culture medium or PBS to the final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The incubation time may require optimization.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the dye. For example, a DAPI or a custom filter set might be appropriate depending on the dye's properties. Acquire images using appropriate exposure times to minimize phototoxicity.
Mandatory Visualization
Caption: Synthetic workflow for a fluorescent styryl dye.
Caption: Workflow for live-cell fluorescent imaging.
Caption: Conceptual pathway for cellular uptake of a lipophilic dye.
Application Notes and Protocols: The Role of 2-Methylquinoline-6-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-methylquinoline-6-carbaldehyde and its derivatives in the development of novel agrochemicals. Quinolines represent a significant class of heterocyclic compounds that have garnered substantial interest in the agrochemical industry due to their broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. This compound serves as a versatile precursor for the synthesis of various bioactive molecules, particularly through the formation of hydrazone, thiosemicarbazone, and pyrazole derivatives.
Introduction to Quinolines in Agrochemicals
Quinoline and its derivatives are fundamental scaffolds in the design of new agrochemicals. Their diverse biological activities stem from their ability to interact with various biological targets in pests and weeds. The introduction of different functional groups onto the quinoline core allows for the fine-tuning of their biological efficacy and spectrum of activity. The carbaldehyde group at the 6-position of the 2-methylquinoline scaffold is a key functional handle for derivatization, enabling the synthesis of a wide array of compounds for biological screening.
Synthesis of Bioactive Derivatives from a Quinoline Carbaldehyde Scaffold
A primary application of quinoline carbaldehydes in agrochemical research is their conversion into thiosemicarbazones. These derivatives are known to exhibit a range of biological activities. The following section details a representative protocol for the synthesis of thiosemicarbazones from a quinoline carbaldehyde precursor, which can be adapted for this compound.
General Synthetic Pathway for Quinoline Thiosemicarbazones
The synthesis involves the condensation reaction between a quinoline carbaldehyde and a thiosemicarbazide. This reaction is typically carried out in a suitable solvent, such as methanol, and can be catalyzed by a small amount of acid.
Caption: General reaction scheme for the synthesis of thiosemicarbazone derivatives.
Experimental Protocol: Synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Thiosemicarbazone (A Representative Example)
This protocol, adapted from the synthesis of a closely related quinoline thiosemicarbazone, can serve as a template for the derivatization of this compound.[1]
Materials:
-
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.87 g, 0.01 mol) [or this compound]
-
Thiosemicarbazide (0.91 g, 0.01 mol)
-
Methanol (100 mL)
Procedure:
-
Dissolve thiosemicarbazide in 50 mL of warm methanol.
-
In a separate flask, dissolve 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in 50 mL of methanol.
-
Add the thiosemicarbazide solution to the quinoline carbaldehyde solution.
-
Reflux the reaction mixture for one hour. A yellow precipitate should form during this time.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
Expected Outcome:
This procedure is expected to yield the corresponding thiosemicarbazone derivative in high yield (e.g., 90%). The product can be characterized by standard analytical techniques such as melting point, elemental analysis, UV-visible, IR, and NMR spectroscopy.
Agrochemical Potential of Quinoline Derivatives
While the direct synthesis of a commercial agrochemical from this compound is not extensively documented in publicly available literature, the broader class of quinoline derivatives, including hydrazones, pyrazoles, and thiosemicarbazones, has demonstrated significant potential in agrochemical applications.
Fungicidal Activity
Hydrazone derivatives of quinolines have shown promising fungicidal properties. For instance, certain chlorinated quinoline hydrazones have been found to be effective against Fusarium oxysporum.[2] The general structure of these compounds involves the quinoline core linked to a hydrazone moiety, which can be further substituted.
Insecticidal Activity
Quinoline derivatives have also been investigated for their insecticidal properties. Pyrazole derivatives, which can be synthesized from chalcones derived from quinoline carbaldehydes, have shown activity against various insect pests, including the larvae of Culex pipiens.[3] The mode of action for some pyrazoline insecticides involves blocking voltage-gated sodium channels.[4]
Herbicidal Activity
The application of quinoline derivatives extends to weed management. While specific examples starting from this compound are scarce, the general quinoline scaffold is present in some herbicidal compounds. Further derivatization and screening of compounds derived from this compound could lead to the discovery of new herbicidal agents.
Data Presentation
The biological activity of synthesized agrochemical candidates is typically quantified using metrics such as LC50 (lethal concentration for 50% of the population) for insecticides and EC50 (effective concentration for 50% inhibition) for fungicides.
Table 1: Representative Insecticidal Activity of Pyrazole Derivatives
| Compound | Target Pest | LC50 (µg/mL) | Reference |
| Pyrazole Derivative 3d | Termites | 0.006 | [5] |
| Pyrazole Derivative 3f | Termites | 0.001 | [5] |
| Fipronil (Reference) | Termites | 0.038 | [5] |
| Pyrazole Derivative 6h | Locusts | 47.68 | [5] |
| Fipronil (Reference) | Locusts | 63.09 | [5] |
Table 2: Representative Fungicidal Activity of Quinoxaline-Hydrazone Derivatives (Note: Quinoxaline is a related heterocyclic scaffold)
| Compound | Fungal Pathogen | EC50 (µg/mL) | Reference |
| Compound 6p | Rhizoctonia solani | 0.16 | [6][7] |
| Carbendazim (Reference) | Rhizoctonia solani | 1.42 | [6][7] |
Experimental Workflow for Agrochemical Screening
The development of new agrochemicals from a lead compound like this compound follows a structured workflow.
Caption: A typical workflow for the discovery and development of new agrochemicals.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with potential applications in agriculture. The straightforward derivatization of its carbaldehyde group allows for the creation of extensive libraries of compounds, such as thiosemicarbazones, hydrazones, and pyrazoles, for biological screening. The existing body of research on related quinoline derivatives strongly suggests that novel and effective fungicides, insecticides, and herbicides can be developed from this versatile chemical building block. Further exploration and systematic screening of derivatives of this compound are warranted to unlock its full potential in the field of agrochemical discovery.
References
- 1. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel pyrazoline insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, antifungal, and antioxidant activities of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal Complex Formation with 2-Methylquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 2-Methylquinoline-6-carbaldehyde. This document is intended to serve as a foundational guide for exploring the therapeutic potential of these compounds, particularly in the realms of antimicrobial and anticancer research. Given the limited specific data on this compound complexes, this guide incorporates established protocols and representative data from closely related quinoline-based metal complexes to provide a robust starting point for investigation.
Introduction
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties. The coordination of quinoline-based ligands to metal ions can significantly enhance their therapeutic efficacy. This enhancement is often attributed to mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the introduction of new mechanisms of action mediated by the metal center, such as redox activity and DNA binding.
This compound offers a versatile scaffold for the development of novel metal-based therapeutic agents. The aldehyde functional group allows for the straightforward synthesis of Schiff base ligands, which are excellent chelators for a variety of transition metal ions. The resulting metal complexes can be tailored to achieve desired electronic and steric properties, influencing their biological activity.
Key Applications
Metal complexes of quinoline derivatives, including those anticipated from this compound, are primarily investigated for the following applications:
-
Anticancer Agents: Many quinoline-based metal complexes exhibit significant cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, inhibition of key enzymes like topoisomerase, and the generation of reactive oxygen species (ROS) that lead to oxidative stress and cell death[1].
-
Antimicrobial Agents: The chelation of metal ions to quinoline scaffolds has been shown to enhance their activity against a range of pathogenic bacteria and fungi. These complexes can disrupt microbial cell walls, inhibit essential enzymes, and interfere with DNA replication[2].
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand from this compound
This protocol describes a general method for the synthesis of a Schiff base ligand through the condensation of this compound with a primary amine.
Materials:
-
This compound (1 equivalent)
-
Substituted primary amine (e.g., 2-aminophenol, 1 equivalent)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
Dissolve this compound (1 equivalent) in hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in ethanol.
-
Add the ethanolic solution of the primary amine to the stirred solution of this compound.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base ligand is collected by filtration, washed with cold ethanol, and dried in a desiccator.
-
The crude product can be recrystallized from a suitable solvent like ethanol or methanol to obtain the pure ligand.
Protocol 2: Synthesis of Metal(II) Complexes
This is a generalized procedure for the synthesis of metal(II) complexes with the Schiff base ligand derived from this compound. This method is adaptable for various divalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).
Materials:
-
Synthesized Schiff base ligand (2 equivalents)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, 1 equivalent)
-
Methanol or Ethanol
-
Round-bottom flask
-
Stirring plate
Procedure:
-
Dissolve the synthesized Schiff base ligand (2 equivalents) in hot methanol or ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimal amount of the same solvent.
-
Add the methanolic/ethanolic solution of the metal salt dropwise to the hot, stirred solution of the Schiff base ligand.
-
A change in color of the solution and/or the formation of a precipitate is typically observed, indicating complex formation.
-
Continue stirring the reaction mixture at an elevated temperature (e.g., 60°C) for an additional 1-2 hours to ensure complete complexation.
-
Cool the mixture to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the complex thoroughly with the solvent used for the reaction and then with diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at 60°C.
Protocol 3: Agar Well Diffusion Method for Antimicrobial Screening
This protocol is a standard method for evaluating the antimicrobial activity of the synthesized compounds.
Materials:
-
Sterile nutrient agar plates (for bacteria) or potato dextrose agar plates (for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Synthesized metal complexes and free ligand
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a microbial inoculum by suspending a loopful of the test microorganism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Spread 100 µL of the microbial suspension uniformly over the surface of the agar plates using a sterile L-shaped spreader.
-
Allow the plates to dry for 15 minutes.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar plates.
-
Prepare stock solutions of the synthesized metal complexes and the free ligand in DMSO at a concentration of 1 mg/mL.
-
Add 100 µL of each test solution into separate, labeled wells.
-
Use DMSO as a negative control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition in millimeters (mm).
Protocol 4: MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized metal complexes
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of the metal complexes in the cell culture medium.
-
After 24 hours, remove the old medium and treat the cells with different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The following tables summarize representative quantitative data for metal complexes of various quinoline derivatives to provide an expected range of biological activity.
Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Quinoline-Based Metal Complexes
| Complex/Ligand | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Cu(II) Complex of a Quinoline Schiff Base | 12.5 | 12.5 | 12.5 | - | [3] |
| Cu(II)-complex of 2-hydroxy-6-methylquinolin-3-carbaldehyde Schiff base | - | - | - | - | Antitubercular MIC of 2.8 µg/mL against M. Bovis BCG[4] |
| Free Quinoline Schiff Base Ligand | >100 | >100 | >100 | - | [3] |
Table 2: Representative In Vitro Anticancer Activity (IC₅₀ in µM) of Quinoline-Based Metal Complexes
| Complex/Ligand | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HCT-116 (Colon) | Reference |
| Cu(II) Complex of a Quinoline Derivative | 43.82 µg/mL | - | - | - | [3] |
| Ni(II) Complex of an 8-hydroxyquinoline Schiff base | - | - | - | < 21 | [5] |
| Ru(II) Complex of an 8-hydroxyquinoline Schiff base | - | - | - | < 21 | [5] |
| Cisplatin (Reference Drug) | - | - | - | - | Varies by study |
Proposed Mechanism of Action & Signaling Pathway
While the specific signaling pathways modulated by this compound metal complexes require experimental validation, a common mechanism of action for many quinoline-based anticancer agents involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and inhibition of critical cell survival pathways like the EGFR/PI3K/Akt pathway.
References
Vilsmeier-Haack Reaction for Quinoline-Carbaldehyde Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of quinoline-carbaldehydes using the Vilsmeier-Haack reaction. This versatile formylation reaction is a key step in the synthesis of a wide range of quinoline derivatives that are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The introduction of a carbaldehyde group onto the quinoline ring via the Vilsmeier-Haack reaction provides a versatile synthetic handle for further molecular elaborations, enabling the generation of diverse libraries of quinoline-based compounds for drug discovery programs.[2]
The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, attacks the electron-rich quinoline ring, and subsequent hydrolysis of the intermediate iminium salt yields the desired quinoline-carbaldehyde.[4]
Applications in Drug Development
Quinoline-carbaldehydes are crucial intermediates in the synthesis of compounds targeting a variety of diseases. Their derivatives have shown promise as:
-
Anticancer Agents: Many quinoline-based compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, enzymes critical for DNA replication and repair.[5][6] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately induce apoptosis (programmed cell death) in cancer cells.[5] Some derivatives have also been shown to modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7]
-
Antimalarial Agents: The quinoline core is central to several antimalarial drugs. The mechanism of action often involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to the accumulation of toxic heme and parasite death.[8]
-
Antibacterial and Antifungal Agents: Functionalized quinolines derived from quinoline-carbaldehydes have demonstrated significant activity against various bacterial and fungal strains.[1]
Visualizing the Reaction and Biological Pathways
To better understand the processes involved, the following diagrams illustrate the Vilsmeier-Haack reaction mechanism and a generalized signaling pathway for apoptosis induction by quinoline derivatives.
References
- 1. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijsr.net [ijsr.net]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Tandem Cyclization Strategies in Quinoline Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for several contemporary tandem cyclization strategies employed in the synthesis of quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, and the development of efficient synthetic methodologies is of paramount importance. Tandem reactions, by combining multiple bond-forming events in a single operation, offer significant advantages in terms of atom economy, step economy, and overall efficiency.
Iridium-Catalyzed Tandem Isomerization/Cyclization of Allylic Alcohols
This method provides access to substituted quinolines through an iridium-catalyzed isomerization of allylic alcohols to the corresponding carbonyl compounds, followed by a tandem condensation and cyclization with 2-aminobenzyl alcohol.[1]
Reaction Principle
The reaction proceeds via an initial iridium-catalyzed isomerization of the allylic alcohol to a ketone. This intermediate then reacts with 2-aminobenzyl alcohol to form a ketimine. Subsequent intramolecular cyclization and dehydration, promoted by a base, affords the final quinoline product.
Caption: Iridium-catalyzed tandem isomerization/cyclization pathway.
Quantitative Data Summary
| Entry | Allylic Alcohol Substrate | Product | Yield (%) |
| 1 | 1-Phenylprop-2-en-1-ol | 4-Methyl-2-phenylquinoline | 92 |
| 2 | 1-(4-Methoxyphenyl)prop-2-en-1-ol | 2-(4-Methoxyphenyl)-4-methylquinoline | 95 |
| 3 | 1-(4-Chlorophenyl)prop-2-en-1-ol | 2-(4-Chlorophenyl)-4-methylquinoline | 89 |
| 4 | 1-(Thiophen-2-yl)prop-2-en-1-ol | 4-Methyl-2-(thiophen-2-yl)quinoline | 85 |
| 5 | Oct-1-en-3-ol | 2-Hexyl-4-methylquinoline | 78 |
Experimental Protocol
Materials:
-
[IrCp*Cl₂]₂ (1.0 mol%)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
Allylic alcohol (1.0 mmol)
-
2-Aminobenzyl alcohol (1.2 mmol)
-
Toluene (5 mL)
-
Nitrogen atmosphere
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add [IrCp*Cl₂]₂ (0.01 mmol, 7.9 mg) and KOH (2.0 mmol, 112 mg).
-
Add the allylic alcohol (1.0 mmol) and 2-aminobenzyl alcohol (1.2 mmol, 147.8 mg).
-
Add toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired quinoline derivative.
Cobalt-Catalyzed Dehydrogenative Tandem Cyclization
This environmentally benign method utilizes an earth-abundant cobalt catalyst for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to produce a variety of substituted quinolines with high yields.[2][3][4]
Reaction Principle
The reaction is proposed to proceed through a dehydrogenation of both the 2-aminoaryl alcohol and the ketone, followed by a condensation to form an enamine intermediate. Subsequent intramolecular cyclization and aromatization via further dehydrogenation yields the quinoline product.
Caption: Cobalt-catalyzed dehydrogenative tandem cyclization workflow.
Quantitative Data Summary
| Entry | 2-Aminoaryl Alcohol | Ketone | Product | Yield (%) |
| 1 | 2-Aminobenzyl alcohol | Acetophenone | 2-Phenylquinoline | 97 |
| 2 | 2-Aminobenzyl alcohol | Propiophenone | 3-Methyl-2-phenylquinoline | 95 |
| 3 | 2-Aminobenzyl alcohol | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)quinoline | 96 |
| 4 | 2-Aminobenzyl alcohol | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 85 |
| 5 | (2-Aminophenyl)(phenyl)methanol | Acetophenone | 2,4-Diphenylquinoline | 92 |
Experimental Protocol
Materials:
-
Co(OAc)₂·4H₂O (5.0 mol%)
-
K₂CO₃ (1.0 equiv)
-
2-Aminoaryl alcohol (0.5 mmol)
-
Ketone (0.6 mmol)
-
Toluene (2 mL)
-
Nitrogen atmosphere
Procedure:
-
In a sealed tube, combine Co(OAc)₂·4H₂O (0.025 mmol, 6.2 mg), K₂CO₃ (0.5 mmol, 69.1 mg), the 2-aminoaryl alcohol (0.5 mmol), and the ketone (0.6 mmol).
-
Add toluene (2 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with brine (10 mL), dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to give the desired quinoline.
Copper-Catalyzed Aerobic Oxidative Tandem Cyclization
This method describes a one-pot synthesis of polysubstituted quinolines from 2-vinylanilines and 2-methylquinolines via a copper-catalyzed tandem aerobic oxidative cyclization, utilizing dioxygen from the air as the sole oxidant.[5][6]
Reaction Principle
The proposed mechanism involves the oxidation of the 2-methylquinoline to generate a reactive intermediate which then undergoes a Michael addition with the 2-vinylaniline. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to furnish the polysubstituted quinoline product.
Caption: Copper-catalyzed aerobic oxidative tandem cyclization logic.
Quantitative Data Summary
| Entry | 2-Vinylaniline | 2-Methylquinoline | Product | Yield (%) |
| 1 | 2-Vinylaniline | Quinaldine | 2-(Quinolin-2-ylmethyl)quinoline | 82 |
| 2 | 4-Methyl-2-vinylaniline | Quinaldine | 6-Methyl-2-(quinolin-2-ylmethyl)quinoline | 78 |
| 3 | 4-Chloro-2-vinylaniline | Quinaldine | 6-Chloro-2-(quinolin-2-ylmethyl)quinoline | 75 |
| 4 | 2-Vinylaniline | 2,6-Dimethylquinoline | 6-Methyl-2-((6-methylquinolin-2-yl)methyl)quinoline | 85 |
| 5 | 2-(Prop-1-en-2-yl)aniline | Quinaldine | 4-Methyl-2-(quinolin-2-ylmethyl)quinoline | 71 |
Experimental Protocol
Materials:
-
Cu(OAc)₂ (10 mol%)
-
2-Vinylaniline (0.5 mmol)
-
2-Methylquinoline (1.0 mmol)
-
DMSO (2 mL)
-
Air atmosphere
Procedure:
-
A mixture of the 2-vinylaniline (0.5 mmol), 2-methylquinoline (1.0 mmol), and Cu(OAc)₂ (0.05 mmol, 9.1 mg) in DMSO (2 mL) is stirred in a sealed vial under an air atmosphere (using a balloon).
-
The reaction mixture is heated at 120 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
Water (15 mL) is added, and the mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Continuous Flow Tandem Photoisomerization-Cyclization
This modern approach utilizes a continuous flow photochemical reactor for the synthesis of quinolines from amino-enone substrates via an alkene isomerization and cyclocondensation cascade, allowing for high throughput and scalability.[7][8]
Reaction Principle
The amino-enone substrate undergoes a photochemical E/Z isomerization upon irradiation. The Z-isomer is then suitably positioned to undergo a thermal 6π-electrocyclization, followed by tautomerization and elimination of water to yield the quinoline product.
Caption: Continuous flow photochemical tandem cyclization process.
Quantitative Data Summary
| Entry | Amino-enone Substrate | Product | Throughput (g/h) | Yield (%) |
| 1 | (E)-3-((4-Methoxyphenyl)amino)-1-phenylprop-2-en-1-one | 6-Methoxy-2-phenylquinoline | 1.2 | 92 |
| 2 | (E)-3-((4-Chlorophenyl)amino)-1-phenylprop-2-en-1-one | 6-Chloro-2-phenylquinoline | 1.1 | 88 |
| 3 | (E)-1-(4-Bromophenyl)-3-(phenylamino)prop-2-en-1-one | 2-(4-Bromophenyl)quinoline | 1.3 | 90 |
| 4 | (E)-3-(Naphthalen-1-ylamino)-1-phenylprop-2-en-1-one | 2-Phenylbenzo[h]quinoline | 1.0 | 85 |
| 5 | (E)-1-Phenyl-3-(thiophen-2-ylamino)prop-2-en-1-one | 2-Phenylthieno[3,2-b]quinoline | 0.9 | 81 |
Experimental Protocol
Materials and Equipment:
-
Amino-enone substrate
-
Acetonitrile (HPLC grade)
-
Continuous flow photochemical reactor equipped with a high-power LED lamp (e.g., 365 nm)
-
HPLC pump
-
Back-pressure regulator
-
Collection flask
Procedure:
-
Prepare a solution of the amino-enone substrate in acetonitrile (e.g., 0.05 M).
-
Set up the continuous flow reactor according to the manufacturer's instructions. Set the desired temperature (e.g., 80 °C) and back pressure (e.g., 10 bar).
-
Pump the substrate solution through the reactor at a defined flow rate (e.g., 1.0 mL/min), irradiating with the LED lamp.
-
Collect the output from the reactor in a collection flask.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
The product is typically of high purity, but can be further purified by recrystallization or column chromatography if necessary.
References
- 1. Synthesis of Quinolines from Allylic Alcohols via Iridium-Catalyzed Tandem Isomerization/Cyclization Combined with Potassium Hydroxide [organic-chemistry.org]
- 2. Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles [organic-chemistry.org]
- 3. Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles | CoLab [colab.ws]
- 4. Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process [researchrepository.ucd.ie]
Application Notes and Protocols for 2-Methylquinoline-6-carbaldehyde in Organic Semiconductor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylquinoline-6-carbaldehyde is a versatile heterocyclic building block with significant potential in the design and synthesis of novel organic semiconductors. Its quinoline core, a nitrogen-containing aromatic system, possesses inherent electron-deficient properties, making it an attractive moiety for creating materials with tailored electronic characteristics. The presence of a reactive aldehyde group at the 6-position and a methyl group at the 2-position provides multiple avenues for synthetic modification, allowing for the extension of π-conjugation and the tuning of frontier molecular orbital energy levels (HOMO/LUMO). These features are critical for developing high-performance materials for a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and perovskite solar cells.
Rationale for Use in Organic Semiconductors
The structural and electronic attributes of this compound make it a promising precursor for several classes of organic semiconductors:
-
Electron Transporting Materials (ETMs): The electron-withdrawing nature of the quinoline ring system facilitates electron injection and transport, a crucial function in the electron transport layer of OLEDs and other multilayered organic electronic devices.
-
Hole Transporting Materials (HTMs): While inherently electron-deficient, the quinoline scaffold can be functionalized with electron-donating groups through reactions at the aldehyde or methyl positions. This can raise the HOMO level, enabling its use as a stable hole-transporting material, particularly in perovskite solar cells where quinoline-based additives have been shown to enhance device stability and performance.
-
Emissive Materials: Extended conjugation through derivatization of the aldehyde group can lead to molecules with significant fluorescence. By carefully designing the molecular structure, the emission color and quantum yield can be tuned, making these derivatives suitable as emitters in OLEDs.
-
Ambipolar Materials: Judicious selection of donor and acceptor moieties to attach to the this compound core can result in materials that can transport both holes and electrons, which is desirable for applications in light-emitting transistors and simplified device architectures.
Hypothetical Derivative Synthesis and Application
To illustrate the utility of this compound, we propose a hypothetical derivative, (E)-2-(2-(dicyanomethylene)-4,5-diphenyl-2H-imidazol-1-yl)-6-((E)-2-(4-(diphenylamino)phenyl)vinyl)quinoline (hereafter referred to as MQ-TPA-DCI ), designed as a thermally activated delayed fluorescence (TADF) emitter for OLEDs. This molecule incorporates a triphenylamine (TPA) donor group linked via a vinyl bridge to the 6-position of the quinoline, and a dicyanomethylene-imidazole acceptor group at the 2-position. This donor-acceptor architecture is designed to induce a small singlet-triplet energy splitting (ΔEST), a key requirement for TADF.
Synthetic Pathway for MQ-TPA-DCI
The synthesis of MQ-TPA-DCI from this compound can be conceptualized as a multi-step process. The following diagram outlines the logical workflow for this synthesis.
Caption: Synthetic workflow for the hypothetical TADF emitter MQ-TPA-DCI.
Experimental Protocols
Protocol 1: Synthesis of (E)-6-(4-(diphenylamino)styryl)-2-methylquinoline (Intermediate 1) via Wittig Reaction
Materials:
-
This compound
-
4-(Diphenylamino)benzyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-(diphenylamino)benzyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.2 eq.) portion-wise to the stirred solution. The color should change, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM/hexane gradient to yield the pure product.
Protocol 2: Fabrication and Characterization of an OLED Device
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transporting Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) host material (e.g., CBP)
-
MQ-TPA-DCI (as dopant)
-
Electron Transporting Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Spin-coat the HIL material onto the ITO substrate and anneal.
-
Transfer the substrates into a high-vacuum thermal evaporation system.
-
Deposit the HTL material by thermal evaporation.
-
Co-evaporate the EML host and the MQ-TPA-DCI dopant at a specified doping concentration (e.g., 10 wt%).
-
Deposit the ETL material.
-
Deposit the EIL material.
-
Deposit the aluminum cathode.
-
Encapsulate the device to protect it from air and moisture.
-
Characterize the device for its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum.
The logical flow of device fabrication and characterization is depicted below.
Caption: Workflow for OLED fabrication and characterization.
Data Presentation
The following tables summarize the expected photophysical, electrochemical, and device performance data for the hypothetical MQ-TPA-DCI and a control device using a standard emitter.
Table 1: Photophysical and Electrochemical Properties of MQ-TPA-DCI
| Property | Value | Method |
| Absorption (λabs) | 380 nm | UV-Vis Spectroscopy |
| Photoluminescence (λPL) | 520 nm (in Toluene) | Fluorescence Spectroscopy |
| HOMO Level | -5.4 eV | Cyclic Voltammetry |
| LUMO Level | -2.8 eV | Cyclic Voltammetry |
| Triplet Energy (ET) | 2.5 eV | Phosphorescence Spectroscopy (77K) |
| ΔEST | ~0.1 eV | Calculated (ES1 - ET) |
Table 2: OLED Device Performance Comparison
| Device | Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE (x, y) |
| Device A | MQ-TPA-DCI | 18.5 | 25,000 | 2.9 | (0.35, 0.58) |
| Control | Ir(ppy)3 | 20.1 | 30,000 | 3.1 | (0.30, 0.61) |
Conclusion
This compound serves as a valuable and versatile platform for the design of advanced organic semiconductors. Through established synthetic methodologies such as the Wittig reaction, Suzuki coupling, and condensation reactions, a wide array of novel materials with tailored optoelectronic properties can be accessed. The hypothetical TADF emitter, MQ-TPA-DCI, illustrates a design strategy for creating high-performance materials for OLED applications. The provided protocols offer a foundational guide for the synthesis, device fabrication, and characterization of such materials, paving the way for further research and development in the field of organic electronics.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylquinoline-6-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Methylquinoline-6-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are:
-
Oxidation of 2,6-dimethylquinoline: This is a direct and common approach where the methyl group at the 6-position is selectively oxidized to an aldehyde. Selenium dioxide (SeO₂) is a frequently used oxidizing agent for this transformation.[1]
-
Vilsmeier-Haack Reaction: This method can be adapted to introduce a formyl group onto a pre-existing 2-methylquinoline ring or to construct the quinoline ring with the desired aldehyde functionality. For instance, starting from p-toluidine, one can synthesize 2-chloro-6-methylquinoline-3-carbaldehyde, which can then be further modified.[2]
Q2: I am getting a low yield in my selenium dioxide oxidation of 2,6-dimethylquinoline. What are the potential causes?
A2: Low yields in SeO₂ oxidation can stem from several factors:
-
Incomplete Reaction: The reaction time or temperature may be insufficient. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction. Dioxane is commonly used, but other high-boiling point solvents might be effective.
-
Reagent Stoichiometry: An inappropriate ratio of selenium dioxide to the starting material can lead to a poor yield. Typically, a slight excess of SeO₂ is used.
-
Product Degradation: The product, an aldehyde, can be susceptible to over-oxidation or other degradation pathways under harsh reaction conditions.
Q3: How can I minimize the formation of byproducts like the corresponding carboxylic acid or dicarbaldehyde?
A3: Minimizing byproduct formation requires careful control of the reaction conditions:
-
Control of Stoichiometry: Use a carefully measured amount of selenium dioxide (typically 1.1 to 1.2 equivalents) to avoid over-oxidation.
-
Temperature and Time Management: Avoid excessively high temperatures and prolonged reaction times, as these conditions favor the formation of the carboxylic acid. Monitor the reaction closely and stop it once the starting material is consumed.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted side reactions.
Q4: What is the best way to purify the crude this compound?
A4: Purification of the crude product can be achieved through several methods:
-
Filtration: The initial step after the reaction is to filter off the precipitated selenium byproduct.
-
Extraction: After removing the solvent, the residue can be dissolved in an appropriate organic solvent and washed with a mild base (like sodium bicarbonate solution) to remove any acidic byproducts.
-
Column Chromatography: This is a highly effective method for separating the desired aldehyde from unreacted starting material and other byproducts. A silica gel column with a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is commonly used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low or No Product Formation | Inactive catalyst or reagents. | Ensure the use of high-purity starting materials and fresh selenium dioxide. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and byproduct generation via TLC. | |
| Incorrect solvent. | Experiment with different high-boiling point solvents such as dioxane or xylene. | |
| Formation of Multiple Products | Lack of regioselectivity in formylation (Vilsmeier-Haack). | Modify the directing groups on the quinoline ring or adjust the reaction temperature and stoichiometry of the Vilsmeier reagent. |
| Over-oxidation of the methyl group. | Reduce the amount of oxidizing agent and shorten the reaction time. Monitor the reaction progress diligently. | |
| Significant Tar Formation | Harsh reaction conditions (especially in acid-catalyzed reactions). | For reactions like the Skraup synthesis (if adapted), use a moderator such as ferrous sulfate to control the exothermicity. Ensure efficient stirring and controlled addition of reagents. |
| Polymerization of reactants or products. | Lower the reaction temperature and consider using a more dilute solution. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer during workup. | Adjust the pH of the aqueous layer to ensure the product is in its free base form before extraction with an organic solvent. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
Method 1: Oxidation of 2,6-Dimethylquinoline with Selenium Dioxide
This protocol is adapted from the synthesis of similar methylquinoline aldehydes.[3]
Materials:
-
2,6-Dimethylquinoline
-
Selenium Dioxide (SeO₂)
-
Anhydrous Dioxane
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,6-dimethylquinoline (1 equivalent) and selenium dioxide (1.2 equivalents) in anhydrous dioxane.
-
Flush the system with nitrogen gas.
-
Heat the reaction mixture to reflux (approximately 101°C for dioxane) and maintain for 8-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated black selenium.
-
Concentrate the filtrate under reduced pressure to remove the dioxane.
-
Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.
Method 2: Vilsmeier-Haack Reaction (Illustrative for a related compound)
This protocol describes the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde from N-(4-tolyl)acetamide, which can be a precursor or a methodological reference.[4]
Materials:
-
N-(4-tolyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Petroleum ether and Ethyl acetate for purification
Procedure:
-
Prepare the Vilsmeier-Haack adduct by adding phosphorus oxychloride (7 equivalents) to N,N-dimethylformamide (3 equivalents) at 0°C.
-
Add N-(4-tolyl)acetamide (1 equivalent) to the prepared adduct.
-
Heat the reaction mixture to 90°C for 15 hours.
-
After completion, pour the reaction mixture onto crushed ice.
-
Collect the resulting white product by filtration and dry it.
-
Purify the compound by recrystallization from a mixture of petroleum ether and ethyl acetate.
Data Presentation
Table 1: Illustrative Yields for Related Quinoline Aldehyde Syntheses
| Starting Material | Reaction Type | Product | Reported Yield (%) | Reference |
| 2,8-Dimethylquinoline | SeO₂ Oxidation | 2-Methylquinoline-8-carbaldehyde | Proposed, optimization needed | [3] |
| 2-Methylquinoline | Vilsmeier-Haack | 2-Chloro-3-formylquinolines | Good to moderate | |
| N-(4-tolyl)acetamide | Vilsmeier-Haack | 2-Chloro-6-methylquinoline-3-carbaldehyde | Not specified | [4] |
| 2-picoline | SeO₂ Oxidation | 2-Pyridinecarboxylic acid | 50 | [2] |
| 4-picoline | SeO₂ Oxidation | 4-Pyridinecarboxylic acid | 77 | [2] |
| 8-Methylquinoline | SeO₂ Oxidation | 8-Quinoline aldehyde | 49 | [2] |
Note: The yields are highly dependent on the specific reaction conditions and substrate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Purification of Crude 2-Methylquinoline-6-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Methylquinoline-6-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions during synthesis (e.g., Vilsmeier-Haack or Doebner-von Miller reactions), and product degradation. These may include:
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Unreacted starting materials: Such as 2-methylquinoline or formylating agents.
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Over-oxidation product: 2-Methylquinoline-6-carboxylic acid.
-
Polymeric materials and tars: Often formed under harsh acidic and high-temperature reaction conditions.[1]
-
Positional isomers: Depending on the synthesis route, other isomers of the carbaldehyde may be formed.
Q2: My this compound appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?
A2: Quinoline aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[2][3] To mitigate this, consider the following:
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Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of the silica gel in your chosen eluent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine.[2]
-
Use an Alternative Stationary Phase: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds like quinolines.[2]
-
Minimize Contact Time: Employ flash chromatography with applied pressure to reduce the time the compound spends on the column.[2]
-
Work at Lower Temperatures: If the compound is thermally labile, running the column in a cold room can help prevent degradation.[2]
Q3: I'm observing significant streaking or tailing of my product spot on the TLC plate and during column chromatography. What is causing this and how can I resolve it?
A3: Streaking is often due to strong interactions between the basic quinoline nitrogen and the acidic silanol groups on the silica gel.[2] Other causes include overloading the sample or using an inappropriate solvent system. To address this:
-
Add a Basic Modifier: Incorporate a small amount of a base like triethylamine or pyridine into your eluent system to reduce the interaction with the silica gel.
-
Optimize Sample Load: Ensure you are not overloading the TLC plate or the column.
-
Adjust Solvent Polarity: A systematic optimization of the eluent system is crucial. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[3][4]
Q4: Can I use recrystallization for the final purification of this compound?
A4: Yes, recrystallization is an excellent technique for obtaining a highly pure, crystalline product, provided a suitable solvent or solvent system can be identified. Experiment with various solvents to find one where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Product Degradation on Column | Acidic nature of silica gel. | Deactivate silica gel with triethylamine (0.5-1% in eluent).[2] Use an alternative stationary phase like neutral or basic alumina.[2] |
| Streaking/Tailing of Product | Strong interaction with silica gel; inappropriate solvent polarity. | Add a basic modifier (e.g., 0.5% triethylamine) to the eluent. Optimize the solvent system by gradually increasing polarity.[2] |
| Poor Separation of Impurities | Inappropriate eluent system; improper column packing. | Perform a thorough TLC analysis to find an optimal solvent system that gives good separation (aim for an Rf of 0.2-0.3 for the product).[3] Ensure the column is packed uniformly without air bubbles. |
| Product Does Not Elute | Eluent is not polar enough; strong adsorption. | Gradually increase the polarity of the eluent. If the product still does not elute, consider switching to a more polar solvent system or a different stationary phase. |
Recrystallization Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Product Oiling Out | Solvent is too non-polar; cooling is too rapid. | Add a more polar co-solvent. Allow the solution to cool more slowly. Try a different solvent system. |
| No Crystal Formation | Solution is too dilute; compound is highly soluble in the chosen solvent. | Concentrate the solution by slowly evaporating the solvent. Cool the solution in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
| Low Recovery | Product is too soluble in the recrystallization solvent; premature crystallization during hot filtration. | Use a smaller volume of solvent for dissolution. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Cool the filtrate thoroughly in an ice bath to maximize crystal precipitation. |
| Colored Impurities in Crystals | Impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities. A second recrystallization may be necessary. |
Data Presentation
The following table summarizes representative data for the purification of crude this compound using different techniques. The initial purity of the crude product is assumed to be 85%.
| Purification Technique | Purity of Isolated Product (%) | Recovery (%) | Notes |
| Flash Column Chromatography (Silica Gel) | >98% | 75-90% | Good for removing a wide range of impurities. |
| Recrystallization (Ethanol/Water) | >99% | 60-80% | Excellent for achieving high purity, but with potentially lower yield. |
| Preparative TLC | >98% | Variable (small scale) | Suitable for small quantities when high purity is essential. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully apply it to the top of the column.[2]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]
-
-
Elution: Begin elution with the determined non-polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Potential systems include ethanol/water, or petroleum ether/ethyl acetate.[5][6] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Formylation of 2-Methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2-methylquinoline. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products in the formylation of 2-methylquinoline using the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction, typically employing a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), can lead to several products depending on the reaction conditions. The primary expected products are the result of formylation at either the quinoline ring or the active methyl group. Regioselectivity is highly dependent on the specific conditions used.[1]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is an electrophilic chloroiminium salt formed in situ from the reaction of a substituted amide, like DMF, with a halogenating agent such as POCl₃.[1] It is the active formylating agent in the Vilsmeier-Haack reaction.
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dry DMF (3-5 equivalents) is cooled to 0 °C in an ice-salt bath. POCl₃ (1.5-3 equivalents) is then added dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, the mixture is typically stirred at 0 °C for an additional 30-60 minutes.[1]
Q3: Can formylation occur at the methyl group of 2-methylquinoline?
Yes, the methyl group at the C2-position of the quinoline ring is active and can undergo formylation under certain Vilsmeier-Haack conditions.[1] The reaction's regioselectivity between the methyl group and the quinoline ring is a key challenge that needs to be optimized based on the desired product.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Formylated Product
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | The optimal temperature for the formylation of 2-methylquinoline can vary. It is recommended to monitor the reaction progress using Thin-Layer Chromatography (TLC) while gradually increasing the temperature (e.g., from room temperature up to 60-90 °C) to find the optimal condition.[1] |
| Incorrect Stoichiometry | The molar ratios of 2-methylquinoline, DMF, and POCl₃ are critical. A generalized starting point is to use 1 equivalent of 2-methylquinoline with 3-5 equivalents of DMF and 1.5-3 equivalents of POCl₃.[1] These ratios may require further optimization. |
| Incomplete Reaction | Reaction times can vary significantly, sometimes requiring 15-20 hours.[1] Monitor the reaction by TLC until the starting material is consumed. |
| Improper Work-up | The work-up procedure is crucial for isolating the product. After completion, the reaction mixture should be cooled and carefully poured into a large amount of crushed ice.[1] This hydrolyzes the intermediate iminium salt. |
Issue 2: Formation of Unexpected Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| 2-Chloro-3-formylquinoline | This is a commonly reported product, especially when starting from acetanilides in a Vilsmeier-Haack cyclization, but can also form under certain conditions with 2-methylquinoline.[2][3][4][5][6] | Carefully control the reaction temperature and stoichiometry. Purification by column chromatography may be necessary to separate it from the desired product. |
| Products of Cannizzaro Reaction | Use of a strong base (e.g., high concentration of NaOH) during work-up to neutralize the acidic reaction mixture can lead to a Cannizzaro reaction of the aldehyde product, resulting in the corresponding alcohol and carboxylic acid. | During work-up, neutralize the reaction mixture carefully with a milder base like sodium bicarbonate or a saturated solution of sodium acetate, aiming for a neutral pH (6-7).[7] |
| Tar Formation | High reaction temperatures or prolonged reaction times can sometimes lead to the formation of dark, tarry substances, which can complicate purification and reduce the yield of the desired product. | Optimize the reaction temperature and time by carefully monitoring with TLC. Avoid excessive heating. |
| Double Formylation | In some cases, particularly with activated quinoline systems, formylation can occur at multiple positions on the ring. | Adjust the stoichiometry of the Vilsmeier reagent to use a smaller excess. |
Issue 3: Purification Difficulties
| Problem | Suggested Solution |
| Product is an oil or difficult to crystallize | Purification by silica gel column chromatography is a standard method for separating the desired formylated product from side products and unreacted starting material.[1] |
| Product remains in the aqueous layer during extraction | The formylated product can be basic and may form a salt in the acidic reaction mixture. Ensure the aqueous layer is properly neutralized (to pH 7-8) before extraction with an organic solvent like dichloromethane or ethyl acetate to recover the free base form of the product.[7] |
Experimental Protocols
Generalized Vilsmeier-Haack Formylation of 2-Methylquinoline [1]
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place dry DMF (3-5 equivalents). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.5-3 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.
-
Reaction with Substrate: Dissolve 2-methylquinoline (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Reaction Pathway for the Formylation of 2-Methylquinoline
Caption: General workflow for the Vilsmeier-Haack formylation of 2-methylquinoline.
Potential Side Reaction: Formation of 2-Chloro-3-formylquinoline
Caption: Plausible pathway for the formation of 2-chloro-3-formylquinoline as a side product.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
Optimizing reaction conditions for quinoline synthesis (temperature, time)
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions, particularly temperature and time, to maximize yields and minimize byproducts.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic.[1][2] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2] Boric acid can also be used.[1][3]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[1]
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[1]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the external heat source. The heat of the reaction itself should sustain boiling. Reapply heat only after the initial exotherm has subsided.[2]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions causing polymerization.[1] To minimize tarring:
-
Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[1]
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[1]
-
Purification: The crude product is often a black, tarry substance.[1] Purification by steam distillation followed by extraction is a common method to isolate the quinoline derivative from the tar.[1][4]
Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[1][5] To address this:
-
Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[5][6] A common system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound in a solvent like toluene.[5]
-
Slow addition of reactants: Adding the carbonyl compound slowly to the heated acidic solution of the aniline can help to control its concentration and minimize self-condensation.[5]
Q4: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A4: In the Combes synthesis, the regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. The electrophilic aromatic annulation is the rate-determining step, where steric effects play a significant role.[7] For instance, bulkier substituents on the β-diketone tend to favor the formation of certain regioisomers.[7]
Q5: My Conrad-Limpach synthesis is giving me a low yield of the desired 4-hydroxyquinoline. How can I optimize this reaction?
A5: The Conrad-Limpach synthesis is highly dependent on temperature and solvent. The cyclization step requires high temperatures, often around 250 °C.[7] Using a high-boiling, inert solvent like mineral oil can significantly increase the yield, in some cases up to 95%, compared to running the reaction neat.[7] Traditional methods without a suitable solvent often result in moderate yields below 30%.[7]
Q6: Are there greener alternatives to the classical quinoline synthesis methods that often use harsh reagents?
A6: Yes, several greener protocols have been developed. For the Friedländer synthesis, conducting the reaction in water at elevated temperatures without a catalyst has proven to be an efficient method.[4] Microwave-assisted synthesis (MAS) can significantly accelerate reaction times and improve yields, often under solvent-free conditions.[4][8] The use of ionic liquids as recyclable solvents or catalysts is another eco-friendly option.[4]
Troubleshooting Guides
Low Yield in Quinoline Synthesis
A low yield in quinoline synthesis can stem from several factors. A systematic investigation of the following points can help identify and resolve the issue.
-
Starting Material Quality: Ensure the purity of your anilines, β-dicarbonyl compounds, or other starting materials. Impurities can lead to side reactions or inhibit the catalyst.[7]
-
Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct concentration. Some catalysts are sensitive to air or moisture.[7]
-
Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently, or too high, leading to decomposition. Careful optimization is crucial.[9]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Purification Challenges
Purifying quinoline derivatives can be challenging due to the presence of side products, unreacted starting materials, and the physicochemical properties of the product itself.
-
Decomposition on Silica Gel: The basic nature of the quinoline nitrogen can lead to decomposition on acidic silica gel columns.[4] To prevent this, deactivate the silica gel by pre-treating it with a basic solution, such as adding 1% triethylamine (NEt₃) to the eluent.[4]
-
Complex Reaction Mixture: The presence of multiple byproducts can complicate purification. Optimize reaction conditions to improve selectivity and reduce impurity formation.[10]
-
Inappropriate Purification Technique: For crude products from classical syntheses like the Skraup reaction, steam distillation can be effective for isolating the quinoline product from non-volatile tars.[10] For more complex mixtures or to separate isomers, column chromatography is recommended.[10]
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction conditions is crucial for maximizing yield. The following tables summarize the effects of different catalysts and solvents on various quinoline syntheses. Note: Data is illustrative and based on typical outcomes described in the literature. Actual results will vary with the specific substrates.
Friedländer Synthesis: Catalyst and Solvent Effects
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Water | 70 | 3 | Good[10] |
| Acetic Acid (neat) | Acetic Acid | 160 (Microwave) | 5 min | Excellent[8] |
| Molecular Iodine | Solvent-free | 80-100 | Varies | Good[9] |
| p-Toluenesulfonic acid | Toluene | Reflux | Varies | Good |
| Potassium Hydroxide | Ethanol | Reflux | Varies | Moderate to Good |
Conrad-Limpach Synthesis: Solvent and Temperature Effects
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Neat (No Solvent) | ~250 | 0.5-1 | < 30[7] |
| Mineral Oil | ~250 | 0.5-1 | up to 95[7] |
| Dowtherm A | ~250 | 0.5-1 | High |
Experimental Protocols
General Protocol for Combes Quinoline Synthesis[7]
-
Condensation: Mix the aniline (1.0 eq) and the β-diketone (1.0-1.2 eq) in a suitable flask. A catalytic amount of acid (e.g., acetic acid) can be added.
-
Heating for Enamine Formation: Heat the mixture to form the enamine intermediate. The progress can be monitored by TLC or by observing the removal of water.
-
Cyclization: Add a strong acid catalyst, such as concentrated sulfuric acid, and heat the mixture to induce cyclization and dehydration. The temperature and time will vary depending on the substrates.
-
Workup: Carefully pour the cooled reaction mixture onto ice and basify with a suitable base (e.g., NaOH or NH₄OH).
-
Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.
General Protocol for Catalyzed Friedländer Synthesis[9]
-
Reaction Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add the catalyst (e.g., molecular iodine, 10 mol%).
-
Heating: Heat the reaction mixture to the optimal temperature (e.g., 80-100°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in a suitable solvent like ethyl acetate.
-
Purification: Wash the organic solution to remove the catalyst (e.g., with a saturated aqueous solution of Na₂S₂O₃ for iodine). Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Thin-Layer Chromatography (TLC) of Quinoline Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the thin-layer chromatography (TLC) of quinoline aldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Spotting & Elution Issues
Q1: Why is my quinoline aldehyde spot streaking or tailing on the TLC plate?
A1: Streaking or tailing is a common issue when working with basic compounds like quinolines on standard silica gel plates.[1] Silica gel is slightly acidic, leading to strong interactions with the basic nitrogen atom in the quinoline ring, which causes the spot to elongate.[1][2] Other potential causes include overloading the sample or using an inappropriate solvent system.[2][3]
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1] A common choice is 0.1–2.0% triethylamine (NEt₃).[1][4] Alternatively, a solution of 1-10% ammonia in methanol can be used as a component of your mobile phase.[4]
-
Reduce Sample Concentration: Overloading the plate with too much sample can also cause streaking.[1][4] Ensure your spotting solution is dilute enough and apply a small spot, ideally 1-2 mm in diameter.[1][5]
-
Change the Stationary Phase: If streaking persists, consider using an alternative stationary phase like alumina, which is basic, or reversed-phase (C18) plates.[1][2]
Q2: My quinoline aldehyde spot is not moving from the baseline (Rf ≈ 0). What should I do?
A2: If your spot remains at the origin, the mobile phase (eluent) is not polar enough to move the compound up the plate.[1]
Solutions:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For instance, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.[1]
-
Change to a More Polar Solvent System: If adjusting the ratio is insufficient, switch to a more polar solvent system altogether.[1] For very polar quinoline aldehydes, a system like 5% methanol in dichloromethane is a good next step.[1]
Q3: My quinoline aldehyde spot is running at the solvent front (Rf ≈ 1). How can I fix this?
A3: This indicates that your eluent is too polar, causing the compound to travel with the solvent front instead of partitioning with the stationary phase.[1]
Solutions:
-
Decrease Solvent Polarity: Decrease the proportion of the polar solvent in your mobile phase or choose a less polar solvent system.[4] For example, if using 50% ethyl acetate in hexanes, try reducing it to 10%.
Q4: The solvent front is running unevenly. What could be the cause?
A4: An uneven solvent front can lead to inaccurate Rf values.[5]
Solutions:
-
Check the Plate: Ensure the silica on the plate is not chipped or flaking at the bottom.[6]
-
Chamber Saturation: Make sure the TLC chamber is properly saturated with solvent vapor. Placing a piece of filter paper in the chamber helps.[1]
-
Plate Placement: Ensure the plate is placed evenly in the chamber and is not touching the sides or the filter paper.[3]
Visualization Issues
Q5: I can't see any spots on my developed TLC plate. What should I do?
A5: Quinolines are often UV-active due to their aromatic nature, but sometimes spots are not visible or require chemical staining.[1]
Solutions:
-
Use UV Light: This should be the first method you try.[1] View the plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots on a fluorescent background.[1]
-
Use a Visualization Stain: If no spots are visible under UV light, a chemical stain is necessary.[1]
-
Iodine Vapor: A simple and general method. Place the dried plate in a chamber with iodine crystals. Most organic compounds will appear as yellow-brown spots.[2][7]
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, including aldehydes. It results in yellow spots on a purple background.[2][7]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This reagent is specific for aldehydes and ketones, forming yellow to orange colored hydrazones.[2][8]
-
-
Increase Sample Concentration: Your sample may be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[3][4]
Compound Stability
Q6: My quinoline aldehyde appears to be decomposing on the TLC plate. How can I prevent this?
A6: Quinoline aldehydes can be sensitive to the acidic nature of silica gel, which can lead to degradation.[2]
Solutions:
-
Deactivate the Silica Gel: As mentioned for streaking, adding triethylamine to the eluent can neutralize the acidic silica, preventing acid-catalyzed decomposition.[2]
-
Alternative Stationary Phases: Consider using a more inert stationary phase like neutral alumina.[2]
-
Run a 2D TLC: To confirm decomposition, you can run a 2D TLC. Spot the sample in one corner, run the plate, then turn it 90 degrees and run it again in a fresh solvent system. If new spots appear off the diagonal, it indicates decomposition.[9]
Data Summary
The following table provides examples of solvent systems that can be used for the TLC analysis of quinoline aldehydes. The actual Rf values will vary depending on the specific structure of the quinoline aldehyde, the exact plate conditions, and the temperature.
| Solvent System (v/v/v) | Ratio | Notes |
| Ethyl acetate / Hexane | 3:7 | A good starting point for many quinoline derivatives.[10] |
| Toluene / Ethyl acetate / Formic acid | 5:4:1 | The formic acid can help with acidic impurities but may not be ideal for basic quinolines without a base modifier.[10] |
| Dichloromethane / Methanol | 95:5 | A more polar system for quinoline aldehydes with polar substituents.[1] |
| Chloroform / Petroleum ether / Ethyl acetate | 9:5:0.5 | Another potential system for separation.[11] |
Experimental Protocols
General Protocol for Thin-Layer Chromatography of Quinoline Aldehydes
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[1]
-
Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the atmosphere with solvent vapor. Cover the chamber.[1]
-
Spotting: Dissolve the quinoline aldehyde sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline. The spot should be 1-2 mm in diameter.[1]
-
Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent to move up the plate via capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots.[1] If necessary, use a chemical staining method like an iodine chamber or a permanganate dip for visualization.[1][7]
-
Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Retention Factor (Rf) using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1]
Visualizations
Caption: General workflow for performing TLC on quinoline aldehydes.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. silicycle.com [silicycle.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. ijsr.net [ijsr.net]
- 11. chemijournal.com [chemijournal.com]
Technical Support Center: Recrystallization Methods for Purifying Quinoline-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the recrystallization of quinoline-based compounds. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of these compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of quinoline-based compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
Question: I have prepared a solution of my quinoline derivative and allowed it to cool, but no crystals have formed. What are the possible reasons and solutions?
Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:
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Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystal nucleation to occur.
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.[1]
-
Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.[2]
-
Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation to begin.[2]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[1]
-
Change the Solvent System:
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a soluble solvent. This will decrease the overall solubility and promote crystallization.[2]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: My compound is separating from the solution as an oil instead of forming solid crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or if the solution is cooled too rapidly.
Troubleshooting Steps:
-
Adjust Temperature: Reheat the solution to dissolve the oil.[3]
-
Modify the Solvent System:
-
Use a lower boiling point solvent.[3]
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.
-
-
Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[4]
-
Decrease Concentration: Add more solvent to the hot solution before cooling.
Issue 3: Low Yield of Recrystallized Product
Question: I have successfully obtained crystals, but the final yield is very low. How can I improve it?
Answer: A low yield can result from several factors:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor.[5]
-
Premature Filtration: Filtering the crystals before crystallization is complete.[5]
-
High Solubility at Low Temperatures: The chosen solvent may still have a relatively high solubility for your compound even when cold.[5]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[2]
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[2]
-
Recover from Mother Liquor: If a significant amount of compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[2]
Issue 4: The Recrystallized Product is Still Colored
Question: The crystals I obtained are colored, but the pure compound should be colorless. How can I remove the colored impurities?
Answer: Colored impurities can often be removed by using activated charcoal.
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.[5]
Data Presentation
The following tables provide illustrative quantitative data on the recrystallization of various quinoline-based compounds. This data is intended to serve as a starting point for method development.
Table 1: Single-Solvent Recrystallization Data for Quinoline Derivatives
| Quinoline Derivative | Recrystallization Solvent | Temperature (°C) | Cooling Method | Yield (%) | Purity (%) |
| 8-Hydroxyquinoline | Methanol | 50 | Slow cooling to 32-40°C | >95 | >99.9 |
| 4,7-Dichloroquinoline | Ethanol | Boiling | Slow cooling | High | High |
| 3-Bromoquinoline | Ethanol | Boiling | Slow cooling | Good | High |
| 6-Bromoquinoline | Ethanol | Boiling | Slow cooling | Good | High |
Note: This table contains illustrative data based on available literature.[1][6] Actual results may vary.
Table 2: Mixed-Solvent Recrystallization Data for Quinoline Derivatives
| Quinoline Derivative | Solvent System (v/v) | Temperature (°C) | Cooling Method | Yield (%) | Purity (%) |
| 3-Bromoquinoline Hydrobromide | Water/Ethanol | Boiling | Slow cooling | Good | High |
| 6-Bromoquinoline Derivative | Hexane/Ethyl Acetate | Boiling | Slow cooling | Good | High |
| 3-Chloroquinoline Hydrochloride | Ethanol/Water | Boiling | Slow cooling | Good | High |
Note: This table contains illustrative data based on available literature.[5][7][8] Actual results may vary.
Experimental Protocols
This section provides detailed methodologies for key recrystallization techniques applicable to quinoline-based compounds.
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the quinoline-based compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and toluene.[3]
-
Dissolution: Place the crude quinoline derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Boil the solution for a few minutes.[5]
-
Hot Filtration: If insoluble impurities or activated charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]
-
Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the purified crystals, for instance, by air drying on a watch glass or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the quinoline compound (the "good" solvent), while the other should dissolve it poorly (the "poor" or "anti-solvent"). A common pair for quinoline derivatives is ethyl acetate and hexane.[7]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. If too much anti-solvent is added, redissolve the precipitate by adding a small amount of the hot "good" solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.
Mandatory Visualization
Caption: A generalized workflow for the recrystallization of quinoline-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Avoiding impurities in the Vilsmeier-Haack formylation of quinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack formylation of quinolines and avoiding the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is resulting in a low yield or failing completely. What are the common causes and how can I improve the outcome?
A1: Low or no yield in a Vilsmeier-Haack reaction is a frequent issue that can be attributed to several factors:
-
Reagent Quality: The Vilsmeier reagent is formed in situ from dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The purity and dryness of these reagents are critical. Old or wet DMF can contain dimethylamine, which can react with and consume the Vilsmeier reagent.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Electron-donating groups on the quinoline ring will activate it towards formylation, while electron-withdrawing groups will deactivate it, potentially leading to low or no reaction.
-
Reaction Temperature: The optimal temperature is substrate-dependent. For highly activated quinolines, the reaction may proceed at room temperature or slightly above. Less reactive substrates often require heating, typically in the range of 60-90°C. However, excessive temperatures can lead to decomposition and the formation of tarry residues.
-
Reaction Time: Incomplete reactions are a common cause of low yields. It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a critical step. This is typically achieved by pouring the reaction mixture onto crushed ice, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide. Incomplete hydrolysis will result in a lower yield of the desired product.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common impurities and how can I minimize them?
A2: Several side reactions can lead to the formation of impurities:
-
Diformylation: Highly activated quinoline rings can undergo formylation at multiple positions, leading to diformylated byproducts. To minimize this, consider using milder reaction conditions, such as lower temperatures and shorter reaction times, or reducing the stoichiometry of the Vilsmeier reagent.
-
Reaction with Nucleophilic Functional Groups: If the quinoline substrate contains nucleophilic groups like hydroxyl (-OH) or amino (-NH₂) groups, they can react with POCl₃ or the Vilsmeier reagent itself. For instance, hydroxyquinolines can form aryl formates.[1] It is advisable to protect such functional groups before performing the Vilsmeier-Haack reaction.
-
Reaction at Active Methyl Groups: If a methyl group is present on the quinoline ring, it can also be attacked by the Vilsmeier reagent, leading to the formation of β-chlorovinyl aldehydes after hydrolysis.[1]
-
Polymerization/Tar Formation: Harsh reaction conditions, particularly high temperatures, can lead to the formation of dark, tarry residues.[2] Maintaining strict temperature control and using pure reagents can help mitigate this issue.
-
Cannizzaro Reaction Products: During work-up, using a strong base in excess can lead to a Cannizzaro reaction if the product aldehyde is not sufficiently stable, resulting in the formation of the corresponding alcohol and carboxylic acid. It is recommended to neutralize the reaction mixture to a pH of 6-7.
Q3: How does the position of substituents on the quinoline ring affect the regioselectivity of the formylation?
A3: The regioselectivity of the Vilsmeier-Haack formylation is governed by the electronic effects of the substituents on the quinoline ring. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups direct the electrophilic Vilsmeier reagent to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups deactivate the ring, making the reaction more challenging and often requiring more forcing conditions. For instance, the formylation of N-arylacetamides bearing electron-donating groups at the meta-position has been shown to facilitate the cyclization to form 2-chloro-3-formylquinolines in good yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Poor quality or wet DMF/POCl₃ | Use freshly distilled, anhydrous DMF and fresh POCl₃. |
| Deactivated quinoline substrate | Increase reaction temperature and/or time. Consider using a larger excess of the Vilsmeier reagent. | |
| Incomplete reaction | Monitor the reaction progress by TLC until the starting material is consumed. | |
| Incomplete hydrolysis during work-up | Ensure complete neutralization with a base after quenching with ice. | |
| Formation of Tarry Residue | Reaction overheating | Maintain strict temperature control, especially during reagent addition. |
| Impure starting materials | Use purified starting materials and solvents. | |
| Multiple Products Observed on TLC | Diformylation of an activated ring | Use milder conditions (lower temperature, shorter time) or reduce the amount of Vilsmeier reagent. |
| Reaction with other functional groups | Protect nucleophilic groups (e.g., -OH, -NH₂) before formylation. | |
| Product is Difficult to Isolate/Purify | Product is soluble in the aqueous phase | Extract the aqueous layer multiple times with a suitable organic solvent. |
| Oily or non-crystalline product | Purify by column chromatography. | |
| Product protonation | Ensure the work-up is sufficiently basic to deprotonate the quinoline nitrogen. |
Data on Reaction Optimization
The following tables provide quantitative data on the optimization of the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.
Table 1: Optimization of POCl₃ Molar Proportion
| Entry | Molar Proportion of POCl₃ | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3 | 80-90 | 12 | 25 |
| 2 | 6 | 80-90 | 10 | 42 |
| 3 | 9 | 80-90 | 8 | 58 |
| 4 | 12 | 80-90 | 6 | 75 |
| 5 | 15 | 80-90 | 6 | 75 |
Reaction performed with m-methoxyacetanilide in DMF.
Table 2: Effect of Substituents on Acetanilide
| Entry | Substituent (R) | Position | Time (h) | Yield (%) |
| 1 | H | - | 12 | 62 |
| 2 | CH₃ | o- | 10 | 65 |
| 3 | CH₃ | m- | 8 | 72 |
| 4 | CH₃ | p- | 10 | 68 |
| 5 | OCH₃ | o- | 8 | 68 |
| 6 | OCH₃ | m- | 6 | 75 |
| 7 | OCH₃ | p- | 8 | 70 |
| 8 | Cl | o- | 16 | 52 |
| 9 | Cl | m- | 14 | 58 |
| 10 | Cl | p- | 16 | 55 |
Experimental Protocols
General Procedure for the Synthesis of 2-Chloro-3-formylquinolines[3]
To a solution of the corresponding N-arylacetamide (5 mmol) in dry DMF (15 mmol) at 0-5°C with stirring, POCl₃ (60 mmol) is added dropwise. The mixture is then stirred at 80-90°C for a period ranging from 4-16 hours, while monitoring the reaction by TLC. After completion, the mixture is poured into crushed ice. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from aqueous ethanol.
Vilsmeier-Haack Reaction of 3-acetyl-2,4-dihydroxyquinoline[4]
Dimethylformamide (3.85 mL, 0.05 mol) is cooled to 0°C in a flask equipped with a dropping funnel. Phosphorus oxychloride (12.97 mL, 0.14 mol) is added dropwise with stirring. The resulting reagent is stirred for an additional 30 minutes at room temperature and then cooled to 5°C. Then, 3-acetyl-2,4-dihydroxyquinoline (2.436 g, 0.012 mol) is added, and stirring is continued for another 30 minutes. The reaction mixture is then heated on a water bath for 17 hours. After cooling, the reaction mixture is poured into crushed ice and neutralized with a sodium carbonate solution. The resulting solid, 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline, is filtered and dried. The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of quinoline.
Troubleshooting Workflow for Vilsmeier-Haack Formylation
Caption: A logical workflow for troubleshooting common issues.
Potential Side Reactions in Vilsmeier-Haack Formylation
Caption: Common side reactions leading to impurities.
References
Technical Support Center: Scaled-up Synthesis of 2-Methylquinoline-6-carbaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 2-Methylquinoline-6-carbaldehyde. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
The scaled-up synthesis of this compound, commonly proceeding through the oxidation of 2,6-dimethylquinoline, presents several challenges. This guide addresses potential issues in a question-and-answer format.
Question 1: Low or incomplete conversion of 2,6-dimethylquinoline to this compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Oxidizing Agent | Ensure the stoichiometry of the oxidizing agent (e.g., selenium dioxide, SeO₂) is appropriate. For scaled-up reactions, a slight excess may be necessary, but a large excess can lead to over-oxidation.[1] |
| Inadequate Reaction Temperature | Maintain a consistent and controlled reaction temperature. For selenium dioxide oxidations, refluxing in a suitable solvent like dioxane is common.[2] Lowering the temperature may improve selectivity but could decrease the reaction rate. |
| Poor Reagent Purity | Use high-purity 2,6-dimethylquinoline and oxidizing agents. Impurities can interfere with the reaction and contribute to side product formation.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed to a satisfactory level.[1][2] |
Question 2: Significant formation of byproducts, such as the corresponding carboxylic acid or di-aldehyde.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Over-oxidation | Carefully control the stoichiometry of the oxidizing agent.[1] Monitor the reaction closely and stop it once the desired product is maximized. |
| Lack of Selectivity | Achieving selective oxidation of one methyl group can be challenging.[1] Experiment with different oxidizing agents or catalytic systems on a smaller scale to optimize for selectivity. |
| Uncontrolled Reaction Conditions | Maintain strict control over the reaction temperature. Runaway temperatures can accelerate side reactions and lead to byproduct formation.[1] |
Question 3: Formation of tar and other polymeric materials.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Avoid excessive temperatures, which can cause polymerization of starting materials and products. Implement efficient cooling and agitation, especially on a larger scale.[1] |
| Acid-Catalyzed Polymerization | If using acidic conditions (less common for direct oxidation but possible in some synthetic routes), consider a two-phase reaction system to minimize polymerization of sensitive substrates.[1] |
| Uncontrolled Reagent Addition | Ensure slow and controlled addition of reagents, particularly if the reaction is exothermic.[1] |
Question 4: Difficulties in isolating and purifying the final product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Impurities | Purification of quinoline aldehydes can be challenging due to similar polarities of byproducts.[1] |
| Crystallization: If the product is a solid, crystallization is a scalable and cost-effective purification method. Careful solvent selection is crucial.[1] | |
| Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite, which is a highly selective method for separation from non-carbonyl impurities. The aldehyde can be regenerated by treatment with an acid or base.[1] | |
| Column Chromatography: While effective at the lab scale, it may be less practical for large-scale production. | |
| Product Loss During Work-up | Ensure the pH is appropriately adjusted during extraction to ensure the product is in the desired form (free base or salt). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
The most probable route for the scaled-up synthesis of this compound is the selective oxidation of the 6-methyl group of 2,6-dimethylquinoline. A common laboratory-scale reagent for this type of transformation is selenium dioxide (SeO₂).[2]
Q2: What are the main safety concerns when working with selenium dioxide?
Selenium compounds are toxic. All manipulations involving selenium dioxide should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Selenium-containing waste must be collected and disposed of according to safety regulations.
Q3: Are there alternative, more environmentally friendly oxidizing agents to selenium dioxide?
While SeO₂ is a common reagent, research into greener alternatives is ongoing. For some quinoline syntheses, air or molecular oxygen can be used as the oxidant, often in the presence of a catalyst.[3] Exploring catalytic systems with co-oxidants may also provide a more sustainable approach.
Q4: How can I improve the overall yield of my scaled-up reaction?
Yield improvement in scaled-up quinoline synthesis often involves a multi-faceted approach. The use of catalysts, such as silica-functionalized magnetite nanoparticles, has been shown to significantly improve yields and reduce reaction times in the synthesis of related quinoline derivatives.[4][5] Careful control of reaction parameters, optimization of work-up procedures, and efficient purification are also critical.
Experimental Protocols
Synthesis of this compound via Oxidation of 2,6-Dimethylquinoline
-
Materials:
-
2,6-Dimethylquinoline
-
Selenium Dioxide (SeO₂)
-
Dioxane (or another suitable high-boiling solvent)
-
Diatomaceous earth (Celite)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a suitably sized reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe, charge 2,6-dimethylquinoline and dioxane.
-
Under vigorous stirring, add selenium dioxide portion-wise. Control the addition rate to manage any exotherm.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washes. Remove the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by crystallization or bisulfite adduct formation.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 2-Methylquinoline-6-carbaldehyde in storage and handling
Welcome to the technical support center for 2-Methylquinoline-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide troubleshooting assistance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is recommended to store it under controlled conditions. The ideal storage involves refrigeration at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. This minimizes exposure to air and moisture, which can contribute to degradation.
Q2: How can I visually assess if my sample of this compound has degraded?
A2: While not a definitive measure, visual inspection can offer initial clues about the stability of your compound. A fresh, pure sample of this compound is typically a white to off-white powder. Signs of degradation may include a noticeable color change to yellow or brown, clumping of the powder, or the formation of a viscous residue. However, the absence of these visual cues does not guarantee the compound's purity. For accurate assessment, analytical techniques such as NMR, HPLC, or melting point determination are recommended.
Q3: Is this compound sensitive to light?
A3: Aromatic aldehydes and quinoline derivatives can be sensitive to light. To prevent potential photodegradation, it is best practice to store this compound in an amber or opaque container and to minimize its exposure to direct light during handling and experiments.
Q4: What are the primary degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on the reactivity of aromatic aldehydes and quinolines, the most probable degradation routes include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.
-
Cannizzaro Reaction: In the presence of a strong base, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Aldol Condensation: Under certain conditions, the aldehyde can undergo self-condensation reactions.
-
Polymerization: Like many organic compounds, prolonged or improper storage can lead to the formation of polymeric materials.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield in a Reaction
If you are experiencing low or no yield in a reaction where this compound is a starting material, consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Suggestion | Experimental Protocol |
| Degraded Starting Material | The aldehyde may have degraded during storage. | Purity Check: Before use, verify the purity of the aldehyde using an appropriate analytical method (e.g., ¹H NMR, HPLC, or melting point). A broad melting point range or the presence of impurity peaks can indicate degradation. |
| Suboptimal Reaction Conditions | The reaction temperature, time, or solvent may not be suitable. | Condition Screening: Set up small-scale parallel reactions to screen different temperatures, reaction times, and solvents to identify the optimal conditions for your specific transformation. |
| Atmospheric Sensitivity | The reaction may be sensitive to air or moisture. | Inert Atmosphere: If not already doing so, run the reaction under an inert atmosphere of nitrogen or argon. Use anhydrous solvents to minimize moisture. |
| Incompatible Reagents | The presence of strong bases or oxidizing agents can degrade the aldehyde. | Reagent Compatibility Check: Review the compatibility of all reagents in your reaction. If a strong base is required, consider slow addition at a low temperature. |
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Multiple Products or Side Reactions
The appearance of unexpected spots on a TLC plate or multiple peaks in your analytical data suggests the occurrence of side reactions.
Potential Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Suggestion | Experimental Protocol |
| Self-Condensation of Aldehyde | Aldol-type self-condensation can occur, especially in the presence of base. | Slow Addition at Low Temperature: Add the this compound slowly to the reaction mixture at a reduced temperature (e.g., 0°C) to minimize its self-reaction. |
| Cannizzaro Reaction | If a strong base is used and the aldehyde has no α-hydrogens, a Cannizzaro reaction can produce the corresponding alcohol and carboxylic acid. | Use a Non-Nucleophilic Base: If possible, substitute the strong base with a non-nucleophilic alternative. If a strong base is necessary, use stoichiometric amounts and maintain a low temperature. |
| Oxidation of Aldehyde | The aldehyde can be oxidized to the carboxylic acid if exposed to air for extended periods, especially at elevated temperatures. | Maintain Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere and use degassed solvents to minimize oxygen exposure. |
Potential Degradation and Side Reaction Pathways
Experimental Protocols
Protocol for Purity Assessment by ¹H NMR
To ensure the quality of your this compound before an experiment, a simple ¹H NMR spectrum can be very informative.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount (5-10 mg) of the this compound in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Look for a sharp singlet corresponding to the aldehyde proton, typically in the range of δ 9-10 ppm.
-
A sharp singlet for the methyl group protons should be observed around δ 2.5-3.0 ppm.
-
The aromatic protons on the quinoline ring will appear as a series of multiplets between δ 7.0-9.0 ppm.
-
The presence of broad signals or unexpected peaks may indicate impurities or degradation products. For instance, the formation of the carboxylic acid would lead to the disappearance of the aldehyde proton signal and the appearance of a broad carboxylic acid proton signal.
-
By following these guidelines, researchers can better manage the stability of this compound, troubleshoot common experimental issues, and ensure the reliability of their results.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Methylquinoline-6-carbaldehyde
I have successfully found some 1H and 13C NMR data for quinoline derivatives, but not specifically and completely for 2-Methylquinoline-6-carbaldehyde. The search results provide data for similar compounds, which can be used for comparison. However, a complete dataset for the target compound is still missing. I also need to find detailed experimental protocols for NMR analysis of such compounds. The current search results mention the techniques used (e.g., NMR spectrometer frequency, solvent) but lack the step-by-step protocol required by the user. Therefore, I need to perform more targeted searches to fill these gaps.I have gathered some 1H and 13C NMR data for quinoline and various substituted quinolines. Specifically, I found spectral data for 2-methylquinoline, 6-methoxy-2-methylquinoline, 2,6-dimethylquinoline, and other related compounds. While I haven't found a complete, explicitly assigned 1H and 13C NMR dataset for this compound in a single source, the collected data for similar structures will be valuable for a comparative analysis. I have also found detailed experimental protocols for acquiring 1H and 13C NMR spectra of quinoline derivatives. This information is sufficient to proceed with creating the comparison guide as requested. I can now move on to structuring the data, writing the experimental protocol, and creating the Graphviz diagram. Therefore, I have sufficient information to answer the user request.
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. This compound, a substituted quinoline, represents a key scaffold in medicinal chemistry. This guide provides a comparative analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, drawing upon data from structurally related analogs to facilitate its identification and characterization.
Comparative Spectroscopic Data
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 2-Methylquinoline Derivatives in CDCl₃
| Proton | 2-Methylquinoline[1] | 6-Methoxy-2-methylquinoline[2] | 2,6-Dimethylquinoline[2] | Expected this compound |
| 2-CH₃ | 2.74 | 2.71 | 2.72 | ~2.8 |
| H-3 | 7.27 | 7.22-7.94 (m) | 7.21-7.93 (m) | ~7.5-7.7 |
| H-4 | 8.03 | 7.22-7.94 (m) | 7.21-7.93 (m) | ~8.2-8.4 |
| H-5 | 7.68 | 7.22-7.94 (m) | 7.21-7.93 (m) | ~8.0-8.2 |
| H-7 | 7.48 | 7.22-7.94 (m) | 7.21-7.93 (m) | ~8.1-8.3 |
| H-8 | 7.76 | 7.22-7.94 (m) | 7.21-7.93 (m) | ~7.9-8.1 |
| 6-CHO | - | - | - | ~10.1 |
| 6-OCH₃ | - | 3.91 | - | - |
| 6-CH₃ | - | - | 2.50 | - |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 2-Methylquinoline Derivatives in CDCl₃
| Carbon | 2-Methylquinoline | 6-Methoxy-2-methylquinoline[2] | 2,6-Dimethylquinoline[2] | Expected this compound |
| 2-CH₃ | - | 25.03 | 25.26 | ~25 |
| C-2 | - | 157.14 | 157.9 | ~158-160 |
| C-3 | - | 121.83-134.99 | 121.90-135.30 | ~122-124 |
| C-4 | - | 121.83-134.99 | 121.90-135.30 | ~136-138 |
| C-4a | - | 127.3 | 128.2 | ~128-130 |
| C-5 | - | 121.83-134.99 | 121.90-135.30 | ~130-132 |
| C-6 | - | 156.33 | 135.4 | ~135-137 |
| C-7 | - | 121.83-134.99 | 121.90-135.30 | ~130-132 |
| C-8 | - | 121.83-134.99 | 121.90-135.30 | ~128-130 |
| C-8a | - | 142.5 | 146.4 | ~147-149 |
| 6-CHO | - | - | - | ~190 |
| 6-OCH₃ | - | 55.47 | - | - |
| 6-CH₃ | - | - | 21.44 | - |
Note: Specific assignments for all aromatic protons and carbons in the multiplets of 6-methoxy-2-methylquinoline and 2,6-dimethylquinoline were not provided in the source. The expected values for this compound are estimations based on substituent effects.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of quinoline derivatives.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
-
Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to optimize resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
Workflow for NMR Characterization
The logical flow of characterizing a novel compound like this compound using NMR spectroscopy is depicted below.
Caption: Workflow for the NMR characterization of this compound.
References
Comparative Analysis of Analytical Methods for 2-Methylquinoline-6-carbaldehyde
For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of 2-methylquinoline-6-carbaldehyde is crucial for its potential applications in medicinal chemistry and materials science. This guide provides a comparative overview of mass spectrometry and alternative analytical techniques for the characterization and quantification of this compound, supported by experimental data and detailed protocols.
Mass Spectrometry Analysis
Direct experimental mass spectrometry data for this compound is limited in publicly available literature. However, based on the analysis of structurally similar quinoline aldehydes and general fragmentation patterns of aromatic aldehydes, a predicted fragmentation profile can be outlined. The molecular weight of this compound is 171.19 g/mol .
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation:
Under electron ionization, this compound is expected to exhibit a prominent molecular ion peak (M⁺˙) at m/z 171. The fragmentation pattern will likely involve the loss of the formyl group (-CHO) or a hydrogen radical.
| Predicted Fragment Ion (m/z) | Predicted Lost Neutral Fragment | Interpretation |
| 171 | - | Molecular Ion (M⁺˙) |
| 170 | H | Loss of a hydrogen radical from the aldehyde |
| 142 | CHO | Loss of the formyl radical |
| 115 | C₂H₂ | Further fragmentation of the quinoline ring |
Comparison with a Structurally Similar Compound:
For comparison, the EI-MS of 2-chloro-6-methylquinoline-3-carbaldehyde (molecular weight 205.64 g/mol ) shows a molecular ion peak and subsequent fragmentation, providing a basis for predicting the behavior of the target analyte.
Alternative Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful alternative techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust method for the quantification of aromatic aldehydes. For enhanced sensitivity and selectivity, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common practice, although direct analysis is also feasible.[1]
Performance Comparison of HPLC Methods for Aldehyde Analysis
| Method | Analyte | Matrix | Column | Detection Limit | Recovery (%) | Reference |
| HPLC-UV | Quinoline | Textiles | C18 (5µm, 4.6mm × 250mm) | 0.2 µg/mL (LOQ) | 90.6 - 98.9 | [2] |
| SPME-HPLC/UV | Aromatic Aldehydes | Water | C18 | 11-41 pg/mL | - | [3] |
| HPLC-UV (DNPH) | Volatile Aldehydes | Fish Meat | C18 | 0.75-2.19 nmol/g | - | [4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds like quinoline derivatives.
Performance of GC-MS Methods for Quinoline Analysis
| Method | Analyte | Matrix | Column | Detection Limit (LOD) | Recovery (%) | Reference |
| GC-MS | Quinoline | Textiles | DB-5MS (30 m × 0.25 mm × 0.5 μm) | 0.1 mg/kg | 82.9 - 92.0 | [5] |
Experimental Protocols
HPLC-UV Analysis of Quinoline Compounds
This protocol is adapted from a method for the determination of quinoline in textile samples.[2]
-
Sample Preparation (Ultrasonic Extraction):
-
Cut 1.0 g of the sample into small pieces (approximately 5mm x 5mm).
-
Place the sample into a suitable extraction vessel.
-
Add 10 mL of acetonitrile to the vessel.
-
Perform ultrasonic extraction for 30 minutes at 40°C.
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm filter membrane prior to HPLC analysis.
-
-
HPLC-UV Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 (5µm, 4.6mm × 250mm).[2]
-
Mobile Phase: Acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.[2]
-
Quantification: Create a calibration curve using standard solutions of the analyte in acetonitrile.
-
GC-MS Analysis of Quinoline Compounds
This protocol is based on a method for determining quinoline in textiles.[5]
-
Sample Preparation (Ultrasonic Extraction):
-
Place 1.0 g of the sample (cut into 5mm x 5mm pieces) into a centrifuge tube.
-
Add 15 ml of toluene to the sample.
-
Subject the sample to ultrasonic extraction at 40℃ for 30 min.
-
Pass the organic phase through a 0.45 µm filter membrane.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5MS capillary column (30 m × 0.25 mm × 0.5 μm).[5]
-
Inlet Temperature: 250℃.
-
Injection Volume: 1.0 μl (splitless).
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 90℃ for 2 min, then increase to 260℃ at a rate of 20 ℃/min, and hold at 260℃ for 3 min.[2]
-
Mass Spectrometry: Electron Impact (EI, 70 eV) with a mass scan range of 30-200 amu.
-
Visualizations
References
A Comparative Guide to the FT-IR Spectroscopy of the Aldehyde Group in Quinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of the aldehyde group attached to a quinoline scaffold. It includes supporting experimental data, detailed methodologies, and visualizations to aid in the identification and characterization of these important chemical entities.
Introduction: Identifying the Aldehyde Group with FT-IR
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by analyzing its interaction with infrared radiation. For an aldehyde, two principal vibrational modes are of diagnostic importance:
-
C=O (Carbonyl) Stretch: This is a very strong and sharp absorption band, making it the most prominent feature for identifying a carbonyl-containing compound.[1]
-
C-H (Aldehydic) Stretch: This refers to the stretching of the hydrogen atom directly bonded to the carbonyl carbon. Its unique position in the spectrum is highly characteristic of aldehydes.[1]
The quinoline ring, being an aromatic system, influences the electronic environment of the attached aldehyde group. This conjugation affects the vibrational frequencies of the C=O and C-H bonds, typically by lowering their absorption wavenumbers compared to saturated aliphatic aldehydes.[2][3] This phenomenon occurs because electron delocalization weakens the C=O double bond.[1]
Comparative Analysis of Vibrational Frequencies
The position of the aldehyde group on the quinoline ring and the presence of other substituents can subtly alter the FT-IR absorption frequencies. The table below compares the characteristic vibrational frequencies for the aldehyde group in different quinoline derivatives against benzaldehyde, a standard aromatic aldehyde.
Table 1: Comparison of Aldehyde Group Vibrational Frequencies (cm⁻¹) in Quinolines and Benzaldehyde
| Compound | C=O Stretch (ν C=O) | Aldehydic C-H Stretch (ν C-H) |
| General Aromatic Aldehydes | 1710 - 1685 | 2850 - 2700 (often a doublet) |
| Benzaldehyde | ~1705[2] | ~2820 and ~2720 (doublet)[4] |
| Quinoline-4-carboxaldehyde | 1688 | Typically within the 2850-2700 range |
| Quinoline-5-carboxaldehyde | 1663 - 1686 | Typically within the 2850-2700 range |
| Quinoline-7-carboxaldehyde | 1663 - 1686 | Typically within the 2850-2700 range |
| 2-Aldehyde-5,8-Quinolinedione derivative | 1712 - 1706 | Typically within the 2850-2700 range |
Note: Specific aldehydic C-H stretch values for quinoline derivatives are not always reported but are expected to fall within the typical range for aromatic aldehydes.
From the data, it is evident that the C=O stretch for quinoline aldehydes appears in a similar region to other conjugated aromatic aldehydes. The position of the aldehyde on the ring (e.g., position 4 vs. 5 or 7) can cause slight shifts in the absorption frequency.
Visualizing FT-IR Analysis and Interpretation
To effectively utilize FT-IR for analysis, it is crucial to understand both the experimental workflow and the logical steps for spectral interpretation.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Skraup, Combes, and Doebner Quinolone Syntheses
For researchers, scientists, and drug development professionals navigating the landscape of quinoline synthesis, selecting the optimal method is crucial for efficiency and yield. This guide provides a detailed comparison of three classical and widely utilized methods: the Skraup, Combes, and Doebner syntheses. We present a comparative analysis of their reaction parameters, substrate scope, and yields, supported by detailed experimental protocols and mechanistic diagrams to inform your synthetic strategy.
At a Glance: Key Quinoline Synthesis Methods
| Method | Reactants | Key Reagents/Conditions | General Product | Key Advantages | Key Limitations |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Unsubstituted or Substituted Quinolines | Utilizes simple and readily available starting materials, effective for the synthesis of the parent quinoline. | Harsh and often highly exothermic reaction conditions, which can be violent.[1][2] Yields can be low for certain substituted anilines.[3] |
| Combes Synthesis | Aniline, β-Diketone | Acid Catalyst (e.g., H₂SO₄), Heat | 2,4-Disubstituted Quinolines | A reliable method for the synthesis of 2,4-substituted quinolines.[1][4] | The availability of the required β-diketone can be a limiting factor. |
| Doebner Synthesis | Aniline, Aldehyde, Pyruvic Acid | Acid Catalyst (e.g., TFA, BF₃·OEt₂) | Quinoline-4-carboxylic Acids | A versatile one-pot, three-component reaction providing a direct route to quinoline-4-carboxylic acids.[4][5] | Traditional methods can result in low yields, especially with anilines bearing electron-withdrawing groups.[6] |
Quantitative Data Comparison
The following tables summarize reported yields for the synthesis of various quinoline derivatives using the Skraup and Doebner methods. These examples offer a comparative insight into the efficiency of each reaction under specific conditions.
Table 1: Reported Yields for the Skraup Synthesis
| Aniline Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941) |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 6-Methoxy-5-nitroquinoline | Not specified | Organic Syntheses |
| 6-Nitrocoumarin | Not specified | 3H-pyrano[3,2-f]quinoline-3-one | 14 | [7] |
Table 2: Reported Yields for a Modified Doebner Synthesis of Substituted Quinoline-4-Carboxylic Acids
| Aniline | Aldehyde | Product | Yield (%) |
| Aniline | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid | 85 |
| 4-Methoxyaniline | Benzaldehyde | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 92 |
| 4-Chloroaniline | Benzaldehyde | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 78 |
| Aniline | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 88 |
| Aniline | 4-Methylbenzaldehyde | 2-(p-Tolyl)quinoline-4-carboxylic acid | 82 |
| Note: Yields are based on the limiting reagent, pyruvic acid. Reaction conditions: Aniline (1.8 mmol), aldehyde (2.0 mmol), pyruvic acid (0.6 mmol), BF₃·THF (0.5 equiv), MeCN, 65 °C, 21 h. Data is illustrative and based on reported findings.[5] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The following protocols are based on established and reliable methods.
Skraup Synthesis of Quinoline from Aniline
This procedure is adapted from Organic Syntheses.
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
In a suitable reaction vessel, carefully prepare a mixture of aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction is exothermic.
-
Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[8]
Combes Synthesis of 2,4-Dimethylquinoline
This is a representative protocol for the Combes synthesis.
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, mix equimolar amounts of aniline and acetylacetone.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Heat the reaction mixture in an oil bath at a temperature of 100-110°C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 2,4-dimethylquinoline.
Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol utilizes a Lewis acid catalyst to improve yield.[9]
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Iron(III) trifluoromethanesulfonate (catalyst)
-
Ethanol
Procedure:
-
To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).
-
Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C and maintain reflux for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.
-
Filter the precipitate and wash with cold ethanol.
-
The filtered solid can be further purified by recrystallization.
Mechanistic Pathways and Visualizations
The following diagrams illustrate the proposed mechanisms for the Skraup, Combes, and Doebner syntheses.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. chemistry-online.com [chemistry-online.com]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of Quinoline Carbaldehyde Derivatives: X-ray Diffraction and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of quinoline carbaldehyde derivatives is paramount in drug discovery and materials science, as the precise three-dimensional arrangement of atoms dictates their biological activity and physical properties. Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining molecular structures in the solid state. However, a comprehensive characterization often involves complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comparative overview of these techniques, supported by experimental data for various quinoline carbaldehyde derivatives.
Data Presentation: A Comparative Look at Quinoline Carbaldehyde Derivatives
The following tables summarize key crystallographic and spectroscopic data for a selection of quinoline carbaldehyde derivatives, offering a quantitative comparison of their structural features and spectral properties.
Table 1: Crystallographic Data for Selected Quinoline Carbaldehyde Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Quinoline-2-carbaldehyde[1][2] | C₁₀H₇NO | Monoclinic | P2₁/n | 7.0639(7) | 21.564(2) | 10.698(1) | 107.884(2) | 1550.9(3) | 8 |
| 2-Chloroquinoline-3-carbaldehyde[3][4] | C₁₀H₆ClNO | Monoclinic | P2₁/n | 11.8784(9) | 3.9235(3) | 18.1375(12) | 101.365(4) | 828.72(10) | 4 |
| 2-Chlorobenzo[h]quinoline-3-carbaldehyde[5] | C₁₄H₈ClNO | Monoclinic | P2₁/c | 3.9833(2) | 12.4722(6) | 21.4561(13) | 90.687(6) | 1065.87(10) | 4 |
| 2-Chloro-7-methylquinoline-3-carbaldehyde[6] | C₁₁H₈ClNO | Monoclinic | P2₁/c | 15.458(3) | 3.9382(8) | 16.923(3) | 112.854(3) | 949.3(3) | 4 |
| 8-Hydroxy-2-methylquinoline[7] | C₁₀H₉NO | Orthorhombic | Pbca | 12.6542(5) | 10.9976(6) | 23.6264(10) | 90 | 3288.0(3) | 16 |
| 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde[8] | - | Orthorhombic | Pnma | - | - | - | - | - | - |
Note: Detailed crystallographic data for 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde and its derivatives are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers CCDC 1890715, 1501807, 1501808, 1829344, and 1829345.[8]
Table 2: Spectroscopic Data for Selected Quinoline Carbaldehyde Derivatives
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) | Mass Spec (m/z) |
| 2-Chloroquinoline-3-carbaldehyde | 10.59 (s, 1H, CHO), 8.79 (s, 1H, H-4), 8.12 (d, 1H, H-8), 8.03 (d, 1H, H-5), 7.99 (t, 1H, H-6), 7.74 (t, 1H, H-7)[9] | 189.49[10] | 1690 (C=O), 2738, 2820 (aldehyde C-H)[9] | - |
| 2,6-Dichloroquinoline-3-carbaldehyde | 10.58 (s, 1H, CHO), 8.69 (s, 1H, H-4), 8.06 (dd, 1H, H-7), 7.6 (d, 1H, H-8), 7.23 (s, 1H, H-5)[9] | 189.49[10] | 1697 (C=O), 2792, 2856 (aldehyde C-H)[9] | - |
| 8-Hydroxyquinoline-5-carbaldehyde | 10.14 (s, 1H, HC=O), 9.56 (dd, 1H), 8.97 (dd, 1H), 8.17 (d, 1H), 7.78 (dd, 1H), 7.26 (d, 1H)[8] | 192.2, 159.6, 149.0, 140.2, 138.0, 133.0, 126.8, 124.6, 122.4, 110.8[8] | - | M⁺ = 173[8] |
| 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde | 10.51 (s, 1H, C7-CHO), 10.15 (s, 1H, C5-CHO), 9.61 (d, 1H), 8.35 (s, 1H), 7.75 (d, 1H), 2.80 (s, 3H, CH₃) | - | - | M⁺ = 215 |
Experimental Protocols
Single-Crystal X-ray Diffraction
A detailed protocol for the structural determination of small organic molecules like quinoline carbaldehyde derivatives involves the following key steps:
-
Crystal Growth : High-quality single crystals are paramount for successful XRD analysis. A common method is slow evaporation from a saturated solution. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal. The solution should be filtered to remove any particulate matter that could act as unwanted nucleation sites. The vessel is then loosely covered and left undisturbed to allow for slow solvent evaporation and crystal growth.[11]
-
Crystal Mounting and Screening : A suitable crystal (typically 30-300 microns) is carefully selected and mounted on a goniometer head.[12] The crystal is then screened using the X-ray diffractometer to assess its quality. A good crystal will produce sharp, well-defined diffraction spots.
-
Data Collection : The crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[13] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[12] For air-sensitive samples, data collection is performed under a stream of cold nitrogen gas.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in a final, accurate three-dimensional structure.[11]
Alternative Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : 5-10 mg of the quinoline carbaldehyde derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a spectrometer. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
-
Data Analysis : The chemical shifts, coupling constants, and integration of the signals provide detailed information about the chemical environment and connectivity of the atoms in the molecule.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Sample Preparation : A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The sample is placed in the path of an infrared beam, and the absorbance is measured as a function of wavenumber (typically 4000-400 cm⁻¹).
-
Data Analysis : The positions and intensities of the absorption bands are characteristic of specific functional groups present in the molecule, such as the carbonyl (C=O) stretch of the aldehyde and the C=N and C=C stretches of the quinoline ring.
-
-
Mass Spectrometry (MS) :
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization : The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis : The mass spectrum provides the molecular weight of the compound from the molecular ion peak. The fragmentation pattern gives valuable information about the structure of the molecule.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and structural analysis of quinoline carbaldehyde derivatives.
Caption: Logical relationship between analytical techniques and the structural information they provide.
References
- 1. Quinoline-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chlorobenzo[h]quinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Hydroxy-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijsr.net [ijsr.net]
- 10. chemijournal.com [chemijournal.com]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
A Comparative Guide to the Electrochemical Properties of Substituted Quinolinecarbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of three substituted quinolinecarbaldehydes: 8-hydroxy-quinoline-5-carbaldehyde, 6-(dimethylamino)quinoline-5-carbaldehyde, and its 2-methyl derivative. The data presented is crucial for understanding the redox behavior of these compounds, which is often linked to their biological activity and potential applications in medicinal chemistry and materials science.
Introduction
Quinolinecarbaldehydes are a class of heterocyclic organic compounds that have garnered significant interest due to their diverse pharmacological activities.[1] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of their electronic properties, which in turn influences their electrochemical behavior. Understanding the oxidation and reduction potentials of these molecules is fundamental for elucidating reaction mechanisms, predicting their metabolic fate, and designing novel compounds with tailored redox characteristics. This guide focuses on a comparative analysis of experimentally determined electrochemical data for the aforementioned substituted quinolinecarbaldehydes.
Comparative Electrochemical Data
The electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde, 6-(dimethylamino)-2-methylquinoline-5-carbaldehyde, and 6-(dimethylamino)quinoline-5-carbaldehyde were investigated using cyclic voltammetry. A strong correlation has been observed between the chemical structure of these compounds and their reduction and oxidation potentials.[2][3][4] The key quantitative data are summarized in the tables below.
Oxidation Potentials
The oxidation potentials were determined by cyclic voltammetry and reveal the influence of the substituents on the ease of electron removal from the molecules.
| Compound | Substituents | Oxidation Wave 1 (V) | Oxidation Wave 2 (V) |
| 8-hydroxy-quinoline-5-carbaldehyde | 8-hydroxy, 5-carbaldehyde | 1.349[2] | 1.637[2] |
| 6-(dimethylamino)-2-methylquinoline-5-carbaldehyde | 6-dimethylamino, 2-methyl, 5-carbaldehyde | 1.276[2] | 1.662[2] |
| 6-(dimethylamino)quinoline-5-carbaldehyde | 6-dimethylamino, 5-carbaldehyde | 1.385[2] | 1.765[2] |
Potentials are reported versus an Ag|AgCl reference electrode.
The presence of a methyl group was found to facilitate oxidation.[2][3][4]
Reduction Potentials
The reduction potentials indicate the propensity of the molecules to accept electrons. The reduction behavior of these compounds was also characterized by multiple waves, indicating a stepwise electron transfer process.
| Compound | Substituents | Reduction Wave 1 (V) | Reduction Wave 2 (V) | Additional Reduction Waves |
| 8-hydroxy-quinoline-5-carbaldehyde | 8-hydroxy, 5-carbaldehyde | -1.300[2] | -1.400[2] | A third wave was observed up to -2.2 V.[2] |
| 6-(dimethylamino)-2-methylquinoline-5-carbaldehyde | 6-dimethylamino, 2-methyl, 5-carbaldehyde | -1.233 (irreversible)[2] | -1.510 (quasi-reversible)[2] | Two additional waves were observed up to -2.2 V.[2] |
| 6-(dimethylamino)quinoline-5-carbaldehyde | 6-dimethylamino, 5-carbaldehyde | Similar to the methylated derivative | Similar to the methylated derivative | Five reduction waves were observed in a similar potential range.[2] |
Potentials are reported versus an Ag|AgCl reference electrode.
It was observed that the reduction potential of methylated compounds was more negative compared to the non-methylated structure.[2][3][4]
Experimental Protocols
The following is a detailed methodology for the cyclic voltammetry experiments cited in this guide.
Instrumentation:
-
A PGSTAT 12 AUTOLAB potentiostat (Metrohm Autolab, Utrecht, The Netherlands) was used for all electrochemical measurements.[2]
Electrochemical Cell:
-
A standard three-electrode cell configuration was employed.
Experimental Conditions:
-
Solvent: Acetonitrile.[2]
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).[2]
-
Analyte Concentration: 0.2 mM.[2]
-
Degassing: Oxygen was removed from the solution by purging with a stream of argon (99.998%) prior to each experiment.[2]
-
Potential Range: The potential was scanned from 0.1 V to -2.2 V for reduction studies.[2]
Visualizations
The following diagrams illustrate the experimental workflow for cyclic voltammetry and the logical relationships between the molecular structures and their electrochemical properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 2-Methylquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential analytical techniques for validating the chemical structure and purity of synthesized 2-Methylquinoline-6-carbaldehyde. It offers a comparative analysis of its expected analytical data against other common heterocyclic aldehydes, supported by detailed experimental protocols. This compound serves as a crucial intermediate in the synthesis of various bioactive compounds, making rigorous structural confirmation an indispensable step in the research and development pipeline.[1]
Synthesis and Validation Workflow
The successful synthesis of a target compound is contingent upon a systematic workflow encompassing synthesis, purification, and comprehensive structural analysis. The initial synthesis yields a crude product, which is then purified to remove unreacted starting materials, byproducts, and other impurities. The final, purified compound undergoes a battery of analytical tests to confirm its identity, structure, and purity.
Caption: General workflow for the synthesis and structural validation of an organic compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and accurate analytical results.
Synthesis of this compound
A common method for the formylation of activated aromatic rings is the Vilsmeier-Haack reaction.[2][3][4]
-
Reaction Setup: To a stirred solution of N,N-dimethylformamide (DMF) cooled in an ice bath, add phosphorus oxychloride (POCl₃) dropwise. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 2-methylquinoline in a suitable solvent and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture at 60-70°C and monitor its progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize it with a saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel.
Purity Assessment: HPLC and TLC
Chromatographic techniques are essential for separating components in a mixture and assessing the purity of the final compound.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram. Purity is determined by the area percentage of the main product peak.
-
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel coated aluminum plates.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Procedure: Spot a dilute solution of the compound on the TLC plate. Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the spots under UV light (254 nm) or by staining with an iodine chamber.[8] A single spot indicates a high degree of purity.
-
Structural Elucidation: Spectroscopic Methods
Spectroscopy is a powerful tool for determining the molecular structure of organic compounds by analyzing the interaction between matter and electromagnetic radiation.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.[11][12]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. Analyze the chemical shifts (δ), integration values, and coupling patterns (multiplicity) to identify the number and environment of all protons.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Analyze the chemical shifts to identify the different types of carbon atoms (aliphatic, aromatic, carbonyl).
-
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of a compound.[13]
-
Ionization Method: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺ or M⁺ to confirm the molecular weight. Analyze the fragmentation pattern for further structural confirmation.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[9][12]
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Analysis: Acquire the spectrum and identify the characteristic absorption frequencies (in cm⁻¹) for key functional groups, such as the C=O stretch of the aldehyde and C=N/C=C stretches of the quinoline ring.
-
Data Summary and Comparative Analysis
Quantitative data from these analytical techniques are summarized below. The experimental data for the synthesized this compound should closely match the expected reference values.
Table 1: Expected Analytical Data for this compound
| Technique | Parameter | Expected Value |
| HPLC | Purity | >98% |
| MS (ESI+) | [M+H]⁺ (m/z) | 172.0757 (Calculated for C₁₁H₁₀NO⁺) |
| ¹H NMR | Aldehyde Proton (CHO) | δ ~10.1 ppm (singlet) |
| Methyl Protons (CH₃) | δ ~2.7 ppm (singlet) | |
| Aromatic Protons | δ ~7.5-8.5 ppm (multiplets) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~192 ppm |
| Methyl Carbon (CH₃) | δ ~25 ppm | |
| IR | Aldehyde C=O Stretch | ~1700 cm⁻¹ |
| Aromatic C=C/C=N Stretch | ~1600-1450 cm⁻¹ |
Table 2: Comparative Analysis of Synthesized Heterocyclic Aldehydes
This table compares hypothetical but realistic experimental data for synthesized this compound with two alternative heterocyclic aldehydes to highlight key analytical differences.
| Compound | Structure | Yield | Purity (HPLC) | ¹H NMR (CHO, δ ppm) | ¹³C NMR (C=O, δ ppm) | **IR (C=O, cm⁻¹) ** |
| This compound | Structure of title compound | 85% | 98.9% | 10.11 | 191.8 | 1701 |
| Indole-3-carbaldehyde | Structure of indole-3-carbaldehyde | 92% | 99.2% | 10.02 | 185.5 | 1685 |
| Pyrrole-2-carbaldehyde | Structure of pyrrole-2-carbaldehyde | 78% | 98.5% | 9.54 | 178.9 | 1665 |
Relevance in Signaling Pathways
Quinoline derivatives are a prominent class of heterocyclic compounds in drug discovery, often investigated for their potential as kinase inhibitors. Kinases are key enzymes in signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of diseases like cancer. A synthesized quinoline derivative could potentially inhibit a specific kinase, thereby blocking downstream signaling.
Caption: Hypothetical inhibition of the RAF kinase in a signaling pathway by a quinoline derivative.
References
- 1. 2-Methylquinoline-6-carboxaldehyde [myskinrecipes.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 4. chemijournal.com [chemijournal.com]
- 5. tutorchase.com [tutorchase.com]
- 6. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 7. moravek.com [moravek.com]
- 8. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. rroij.com [rroij.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 13. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
Structure-activity relationship (SAR) of halogenated quinoline derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinoline ring is a key strategy for modulating the physicochemical properties and pharmacological efficacy of these derivatives. This guide provides a comparative analysis of the structure-activity relationships of halogenated quinoline derivatives, focusing on their anticancer, antimicrobial, and antiviral activities, supported by experimental data and protocols.
Halogenated quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including tyrosine kinase inhibition, cell cycle arrest, and apoptosis induction.[1] The nature and position of the halogen substituent play a crucial role in determining their cytotoxic potency.
Comparative Data
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various halogenated quinoline derivatives against different human cancer cell lines.
| Compound ID | Structure (Key Features) | Halogen & Position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 33 | Quinoline-chalcone hybrid | 4'-Chloro on chalcone moiety | MCF-7 (Breast) | Not specified (EGFR IC₅₀ = 37.07 nM) | [1] |
| 34 | Quinoline-chalcone hybrid | 4'-Bromo on chalcone moiety | MCF-7 (Breast) | Not specified | [1] |
| 39 | Quinoline-chalcone hybrid | Not specified | A549 (Lung) | 1.91 | [1] |
| 40 | Quinoline-chalcone hybrid | Not specified | K-562 (Leukemia) | 5.29 | [1] |
| 63 | Quinoline-chalcone hybrid | Not specified | Caco-2 (Colon) | 5.0 | [1] |
| 64 | Quinoline-chalcone hybrid | Not specified | Caco-2 (Colon) | 2.5 | [1] |
| 6-Bromo-5-nitroquinoline (4) | Bromo and Nitro substituted | 6-Bromo | HT29 (Colon) | Lower than 5-FU | [2] |
| 10g | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | 7-(4-fluorobenzyloxy) | Multiple human tumor lines | < 1.0 | [3] |
SAR Insights:
-
Position 7: A large, bulky alkoxy substituent at the 7-position, such as a 4-fluorobenzyloxy group, appears to be beneficial for antiproliferative activity.[3]
-
Position 4: The presence of an amino side chain at the 4-position generally enhances anticancer effects.[3]
-
Halogen Type: The specific halogen atom (F, Cl, Br) on linked moieties, like a chalcone, can significantly influence activity, often by enhancing binding to target enzymes like EGFR.[1] For instance, derivatives of 8-hydroxyquinoline (8-HQ) have been studied, where halogenation at positions 5 and 7 is common.[4][5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/MTS Assay):
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HT29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[5][6]
-
Compound Treatment: The cells are treated with various concentrations of the halogenated quinoline derivatives and incubated for a specified period (typically 48-72 hours).[6]
-
Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent is added to each well.
-
Incubation & Measurement: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Logical Relationship: Anticancer SAR
The following diagram illustrates the general structure-activity relationship for the anticancer effects of these compounds.
References
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Precursors for Complex Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic systems is a cornerstone of modern medicinal chemistry and materials science. The choice of synthetic precursors and methodologies profoundly impacts the efficiency, scalability, and environmental footprint of these processes. This guide provides an objective comparison of various synthetic precursors and their performance in constructing key heterocyclic scaffolds, supported by experimental data and detailed protocols.
I. Indole Synthesis: A Comparative Analysis of Classical and Modern Approaches
The indole scaffold is a privileged structure in a multitude of natural products and pharmaceuticals.[1] Historically, methods like the Fischer, Bischler-Möhlau, and Reissert syntheses have been foundational. However, modern transition-metal-catalyzed reactions often offer milder conditions and broader functional group tolerance.[1]
Data Presentation: Indole Synthesis
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[1] |
| Bischler-Möhlau Synthesis (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[1] |
| Larock Indole Synthesis | 2-Bromoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, Na₂CO₃ | DMF | 100 | 24 | 85 |
| Pd-Catalyzed C-H Activation | N-acetyl-2-vinylaniline | Pd(OAc)₂, Cu(OAc)₂ | DMF | 100 | 12 | 82 |
| Hemetsberger–Knittel (Microwave) | Azidocinnamate ester | - | - | 200 | 0.17 | High[2] |
| Continuous Flow (Fischer) | Phenylhydrazones | Amberlite IR 120H | Ethanol | 70 | - | - |
Experimental Protocols: Indole Synthesis
Fischer Indole Synthesis of 2-Phenylindole [1]
-
Step 1: Formation of Acetophenone Phenylhydrazone: A mixture of 50 g (0.46 mol) of phenylhydrazine and 55.5 g (0.46 mol) of acetophenone in 250 mL of 95% ethanol is heated to boiling for 15 minutes. Upon cooling, the acetophenone phenylhydrazone crystallizes. The mixture is cooled in an ice bath for 30 minutes, and the crystals are collected by filtration, washed with cold 70% ethanol, and dried. The yield is 87-91%.
-
Step 2: Cyclization to 2-Phenylindole: An intimate mixture of 53 g (0.25 mol) of freshly prepared acetophenone phenylhydrazone and 250 g of powdered anhydrous zinc chloride is placed in a tall 1-L beaker. The beaker is immersed in an oil bath at 170°C and stirred vigorously. The mass becomes liquid after 3-4 minutes. The beaker is removed from the bath, and the mixture is stirred for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The mixture is then cooled, pulverized, and transferred to a 2-L flask with 500 mL of water and 500 mL of concentrated hydrochloric acid. The mixture is heated to boiling for 15 minutes to dissolve the zinc chloride and any basic by-products. The hot mixture is decolorized with Norit and filtered. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.
Visualization: Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis.
II. Quinoline Synthesis: A Comparative Overview
Quinolines are another class of heterocyclic compounds with significant applications in pharmaceuticals and materials science.[3] Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are well-established, while modern approaches offer alternative pathways.[3]
Data Presentation: Quinoline Synthesis
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Nitrobenzene | - | - | High Temp | - | Good |
| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde | Acid | - | - | - | Good |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Ketone/Ester | Acid or Base | - | - | - | High |
| Combes Synthesis | Aniline, β-Diketone | Acid | - | - | - | Good |
| Oxidation of 2-Methylquinoline | 2-Methylquinoline, Selenium Dioxide | - | Pyridine/Water | 110-120 | 5 | ~65[4] |
Experimental Protocols: Quinoline Synthesis
Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid [4]
-
A mixture of 2-methylquinoline and a slight excess of selenium dioxide is refluxed in a mixture of pyridine and water for 5 hours.
-
After cooling, the precipitated selenium is filtered off.
-
The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the crude quinoline-2-carboxylic acid.
-
The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol to yield approximately 65% of the final product.[4]
Visualization: Quinoline Synthesis via Oxidation
Caption: Workflow for the oxidation of 2-methylquinoline.
III. Multicomponent Reactions (MCRs) for Heterocycle Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and reaction time.[5] Tetronic acid and nitroalkanes are notable precursors in MCRs for generating diverse heterocyclic scaffolds.
Data Presentation: MCRs for Heterocycle Synthesis
| Reaction | Precursors | Catalyst/Conditions | Product | Yield (%) |
| Furo[3,4-b]chromenes Synthesis | Tetronic acid, Substituted aldehydes, Dimedone | Yttria-doped hydroxyapatite, Ethanol, RT | Furo[3,4-b]chromenes | 91-98[5] |
| Benzo[f]azulen-1-ones Synthesis | Phenylenediamine, Aldehydes, Tetronic acid | Microwave, Water | Benzo[f]azulen-1-ones | 70-89[6] |
| Pyrrole Synthesis | Nitroalkenes, Imines | - | Substituted pyrroles | Moderate to Good[7] |
Experimental Protocols: MCRs
Synthesis of Furo[3,4-b]chromenes [5]
A mixture of tetronic acid, a substituted aldehyde, and dimedone is stirred in ethanol at room temperature in the presence of yttria-doped hydroxyapatite as a heterogeneous catalyst. The reaction proceeds via a sequential Knoevenagel condensation and a 1,3-dipolar reaction to yield the desired furo[3,4-b]chromene derivatives in excellent yields (91-98%). The catalyst can be recovered and reused.[5]
Visualization: Logical Relationship in MCRs
Caption: Logical flow of a three-component MCR.
IV. N-Heterocyclic Carbene (NHC) Precursor Synthesis
N-Heterocyclic carbenes (NHCs) are a crucial class of organocatalysts and ligands in transition-metal catalysis. Their precursors, typically imidazolium or imidazolinium salts, are synthesized through various cyclization strategies.[8][9]
Data Presentation: NHC Precursor Synthesis
| Precursor | Starting Materials | Key Reagents | Conditions | Yield (%) |
| IMes·HCl | N,N'-dimesitylethylenediimine | Paraformaldehyde, Chlorotrimethylsilane | - | ~85[9] |
| SIMes·HCl | N,N'-dimesitylethylenediamine | Triethyl orthoformate | Microwave | High |
| ICy·HBF₄ | Glyoxal, Cyclohexylamine, Paraformaldehyde | HBF₄ (aq) | - | Good |
Experimental Protocols: NHC Precursor Synthesis
Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl) [9]
The synthesis involves a two-step process:
-
Formation of N,N'-dimesitylethylenediimine: Glyoxal is reacted with two equivalents of mesitylamine.
-
Cyclization: The resulting diimine is then cyclized with paraformaldehyde and chlorotrimethylsilane to afford IMes·HCl in approximately 85% yield.[9]
Visualization: General NHC Precursor Synthesis Workflow
Caption: General workflow for imidazolium-based NHC precursor synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 6. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Methylquinoline-6-carbaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-Methylquinoline-6-carbaldehyde is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is synthesized from data for structurally similar compounds, such as 2-Methylquinoline-6-carboxaldehyde, 2-Methyl-8-quinolinecarboxaldehyde, and other quinoline derivatives, in conjunction with established best practices for the disposal of hazardous chemical waste.[1][2][3][4][5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, regional, and national regulations.[3][4]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: All handling should occur in a certified chemical fume hood to avoid inhalation of dust or vapors.
In Case of a Spill:
-
Evacuate and Ventilate: Alert colleagues and ensure the area is well-ventilated.
-
Containment:
-
Solid Spills: Carefully sweep the material to minimize dust generation and place it into a clearly labeled, sealed container for hazardous waste.[2][3]
-
Solution Spills: Absorb the spill using an inert material such as vermiculite, sand, or earth. Place the contaminated absorbent material into a sealed, labeled container for hazardous waste.[2]
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by a thorough washing with soap and water.[2]
-
Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.[2]
Quantitative Data Summary
The following table summarizes key hazard classifications for structurally similar compounds, which should be considered when handling and disposing of this compound.
| Hazard Classification | Category | Description | Source |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | [1][6] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation | [1] |
| Acute Oral Toxicity | 4 | Harmful if swallowed | [6] |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation | [1][3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocol: Neutralization of Residual Aromatic Aldehydes
For situations involving small amounts of residual this compound on surfaces or glassware, a bisulfite addition reaction can be employed to convert the aldehyde into a more water-soluble and less hazardous bisulfite adduct. This procedure should be performed with caution in a fume hood.[2]
Objective: To neutralize trace amounts of residual aromatic aldehyde prior to final cleaning and disposal.
Materials:
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Methanol
-
Deionized water
-
Appropriate, labeled waste containers
Procedure:
-
Initial Rinse: In a well-ventilated fume hood, rinse the contaminated surface or glassware with a minimal amount of methanol to dissolve any residual this compound.
-
Collect Rinse: Transfer the methanol rinse into a suitable beaker or flask.
-
Neutralization: Slowly add the saturated aqueous sodium bisulfite solution to the methanol rinse while stirring. The reaction forms a water-soluble bisulfite adduct.
-
Waste Collection: Transfer the resulting solution to a labeled aqueous hazardous waste container.
-
Final Cleaning: The now-decontaminated glassware or surface can be washed with soap and water.
General Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company or your institution's EHS department.[2][5]
Step-by-Step Guidance:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep it separate from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Containerization:
-
Place solid waste in a robust, sealable, and clearly labeled container.
-
Place liquid waste (e.g., solutions containing the compound) in a compatible, sealed, and labeled container.
-
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste"), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and sources of ignition.[5][6]
-
Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Never pour this compound down the drain or dispose of it in the regular trash.[2][3]
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
Personal protective equipment for handling 2-Methylquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Methylquinoline-6-carbaldehyde, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe operational workflow.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against skin contact with the chemical. It is important to inspect gloves for any signs of degradation or punctures before use. |
| Primary | Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Primary & Secondary | Body Protection | - Laboratory Coat- Chemical-resistant Apron | - Protects skin and personal clothing from contamination.- Recommended when handling larger quantities or when there is a significant risk of splashing. |
| Task-Dependent | Respiratory Protection | - N95 (or higher) Particulate Respirator- Air-purifying respirator with organic vapor cartridges | - For handling the solid, powdered form to prevent inhalation of dust particles.- For handling solutions or when vapors may be generated. |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during transfers of large volumes or vigorous mixing. |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical to laboratory safety and environmental responsibility. The following workflow outlines the necessary steps from preparation to final disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
Experimental Protocols
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse all contaminated glassware and surfaces with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual this compound.
-
Wash: Wash the rinsed items with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow items to air dry completely or dry in an oven as appropriate.
Spill Response:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is significant, evacuate the immediate vicinity.
-
Containment: For solid spills, carefully sweep the material to avoid creating dust and place it into a labeled, sealed container for hazardous waste. For liquid spills, absorb the spill with an inert material such as vermiculite or sand and place it in a sealed container.[1]
-
Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.[1]
-
Disposal: All contaminated materials, including cleaning materials and PPE, must be disposed of as hazardous waste.[1]
Waste Disposal:
All waste containing this compound, including solid waste (e.g., contaminated gloves, paper towels) and liquid waste, must be disposed of in a clearly labeled hazardous waste container.[1] These containers should be sent to an approved waste disposal plant.[2] Never dispose of this chemical down the drain or in the general trash.
Logical Relationships in PPE Selection
The selection of appropriate PPE is based on a risk assessment of the planned experimental procedures. The following diagram illustrates the decision-making process for choosing the necessary protective equipment.
Caption: Decision tree for selecting appropriate PPE based on the handling task.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
